molecular formula C9H18O2 B1346088 3-Propylhexanoic acid CAS No. 25110-61-6

3-Propylhexanoic acid

Cat. No.: B1346088
CAS No.: 25110-61-6
M. Wt: 158.24 g/mol
InChI Key: VSWVHHCWUCZFBB-UHFFFAOYSA-N
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Description

3-Propylhexanoic acid is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-5-8(6-4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWVHHCWUCZFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179797
Record name Hexanoic acid, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25110-61-6
Record name Hexanoic acid, 3-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025110616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Propylhexanoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Propylhexanoic Acid Structural Isomerism, Synthesis, and Pharmacological Profile

Part 1: Executive Technical Summary

This compound (CAS: 25110-61-6) is a branched-chain fatty acid and a structural isomer of the widely used antiepileptic drug, Valproic Acid (VPA). While VPA is 2-propylpentanoic acid, this compound carries the propyl branch at the


-position (C3) relative to the carbonyl group.

This structural shift introduces a chiral center, rendering the molecule optically active—a distinct divergence from the achiral VPA. In drug development, this compound serves as a critical probe for Structure-Activity Relationship (SAR) studies targeting Histone Deacetylase (HDAC) inhibition and anticonvulsant activity. However, it exhibits potent teratogenicity, necessitating rigorous handling protocols during synthesis and biological assaying.

Part 2: Chemical Identity & Physical Properties

The shift of the alkyl branch from C2 (in VPA) to C3 significantly alters the steric environment around the carboxylic acid pharmacophore. This impacts metabolic stability (beta-oxidation resistance) and protein binding affinity.

Table 1: Physicochemical Constants

PropertyValueTechnical Note
IUPAC Name This compoundAlso known as 3-propylcaproic acid.
CAS Number 25110-61-6Unique identifier for regulatory tracking.
Formula

Molecular Weight: 158.24 g/mol .[1]
Chirality Yes (C3 Position)Synthesis typically yields a racemate unless asymmetric catalysis is employed.
pKa (Predicted) 4.80

0.10
Similar to VPA; exists as carboxylate anion at physiological pH (7.4).
LogP (Predicted) ~3.2Higher lipophilicity than VPA (LogP ~2.7), suggesting enhanced BBB permeability.
Boiling Point ~235-240°CEstimated based on homolog trends; requires high-vacuum distillation for purification.
Visualizing the Structural Isomerism

The following diagram contrasts the achiral scaffold of Valproic Acid with the chiral scaffold of this compound.

G VPA Valproic Acid (2-Propylpentanoic acid) ACHIRAL PHA This compound (this compound) CHIRAL (C3) VPA->PHA Structural Isomerism (Position Shift) VPA_Struct Branch at C2 (Alpha) Symmetric Propyl Chains VPA->VPA_Struct PHA_Struct Branch at C3 (Beta) Asymmetric Alkyl Chains PHA->PHA_Struct

Figure 1: Structural comparison highlighting the positional isomerism that introduces chirality in this compound.

Part 3: Synthesis Protocol

Objective: Synthesis of this compound via Conjugate Addition. Scale: Laboratory (10 mmol). Purity Target: >95% (determined by


H-NMR).

This protocol utilizes a Gilman Reagent (Lithium di-n-propylcuprate) addition to an


-unsaturated ester, followed by hydrolysis. This method is preferred over alkylation of malonates because it specifically targets the 3-position (Michael acceptor site).
Step 1: Conjugate Addition (Formation of Ethyl 3-propylhexanoate)
  • Reagent Preparation:

    • In a flame-dried 3-neck flask under Argon, dissolve CuI (1.0 eq) in anhydrous THF. Cool to -78°C.

    • Add Propylmagnesium bromide (2.0 eq) dropwise. Observation: Solution turns bright yellow, then dark, indicating formation of lithium dipropylcuprate (

      
      ).
      
  • Addition:

    • Add Ethyl hex-2-enoate (1.0 eq) dissolved in THF dropwise to the cuprate solution at -78°C.

    • Stir for 1 hour at -78°C, then allow to warm to 0°C over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (turns solution blue due to Cu salts).
      
    • Extract with diethyl ether (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Validation: Crude NMR should show loss of alkene protons (

      
       5.8-6.9 ppm).
      
Step 2: Ester Hydrolysis
  • Reaction:

    • Dissolve the crude Ethyl 3-propylhexanoate in a 2:1 mixture of Ethanol:Water (15 mL).

    • Add KOH (3.0 eq) pellets.

    • Reflux at 80°C for 12 hours (Overnight).

  • Isolation:

    • Cool to room temperature. Evaporate ethanol under reduced pressure.

    • Critical Step: Acidify the aqueous residue with 1N HCl to pH ~2. Observation: The acid will oil out or precipitate.

    • Extract with Ethyl Acetate. Dry over

      
       and concentrate.
      
  • Purification:

    • Purify via bulb-to-bulb distillation (Kugelrohr) under high vacuum (<1 mmHg).

Synthesis Workflow Diagram

Synthesis Start Ethyl hex-2-enoate (Alpha-Beta Unsaturated) Inter Ethyl 3-propylhexanoate (Saturated Ester) Start->Inter Step 1: Michael Addition THF, -78°C -> 0°C Reagent Propyl Cuprate (LiCuPr2) Reagent->Inter Product This compound (Final Product) Inter->Product Step 2: Hydrolysis KOH, EtOH/H2O, Reflux Acid Workup (pH 2)

Figure 2: Two-step synthetic pathway utilizing organocuprate chemistry for regiospecific alkylation.

Part 4: Pharmacology & Mechanism of Action

This compound functions primarily as a Histone Deacetylase (HDAC) Inhibitor . By blocking the deacetylation of histone tails, it relaxes chromatin structure, leading to increased gene transcription. This mechanism underpins both its therapeutic potential (antiepileptic, antiviral) and its toxicity profile.

Key Biological Activities
  • Anticonvulsant: Like VPA, it elevates GABA levels in the brain, likely through the inhibition of GABA transaminase or succinic semialdehyde dehydrogenase, alongside sodium channel modulation.

  • Antiviral (CMV): It has demonstrated efficacy against Cytomegalovirus (CMV), likely by modulating host cell chromatin states required for viral replication.

  • Teratogenicity (Safety Warning):

    • Mechanism: Inhibition of HDACs during embryogenesis disrupts the expression of HOX genes, which are critical for body patterning.

    • Outcome: High risk of neural tube defects (e.g., spina bifida).

    • Potency: Studies suggest branched isomers like this compound can be more potent teratogens than VPA due to higher lipophilicity and specific receptor fit.

Mechanistic Pathway

MOA Drug This compound Target HDAC Enzyme (Active Site Zn2+) Drug->Target Binds Effect1 Inhibition of Deacetylation Target->Effect1 Blocks Effect2 Hyperacetylation of Histones Effect1->Effect2 Causes Outcome1 Therapeutic: Increased GABAergic Tone Viral Replication Block Effect2->Outcome1 Adult CNS Outcome2 Toxic: Dysregulated Embryonic Genes (Teratogenicity) Effect2->Outcome2 Fetal Development

Figure 3: Dualistic mechanism of action showing how HDAC inhibition leads to both therapeutic efficacy and teratogenic toxicity.

References

  • Biosynth . This compound - Product Monograph. Retrieved from .

  • National Institutes of Health (NIH) . Engineering branched ionizable lipid for hepatic delivery... (Synthesis Protocol). Retrieved from .

  • ChemicalBook . This compound Properties and CAS Data. Retrieved from .

  • Beilstein Journal of Organic Chemistry . Synthesis of this compound via Michael Addition. Retrieved from .

  • CymitQuimica . Safety Data Sheet: this compound Teratogenicity. Retrieved from .

Sources

Methodological & Application

Application Note: Synthesis of 3-Propylhexanoic Acid from Cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a robust, multi-stage synthesis protocol for 3-Propylhexanoic Acid (CAS: 25110-61-6) starting from Cyclohexanone . This route is designed for research and development environments requiring high structural fidelity and scalability.

The protocol employs a "Ring-Functionalization


 Expansion 

Cleavage" strategy. This approach is superior to direct alkylation of linear esters because it leverages the cyclic scaffold to control regiochemistry before unraveling the ring into the final acyclic target.

Executive Summary

This compound is a branched medium-chain fatty acid and a structural isomer of Valproic Acid. While simple in structure, its specific branching at the


-position renders direct synthesis from linear precursors low-yielding due to steric hindrance during alkylation.

This protocol utilizes Cyclohexanone as a scaffold.[1][2] The strategy involves:

  • Desaturation to introduce reactivity.

  • Conjugate Addition to install the propyl branch.

  • Baeyer-Villiger Oxidation to expand the ring to a lactone.

  • Ring Opening & Defunctionalization to generate the terminal methyl group and the carboxylic acid moiety.

Key Advantages of This Route
  • Regiocontrol: The cyclic template ensures the propyl group is fixed exactly 3 carbons away from the carbonyl.

  • Scalability: Intermediates are stable and purifiable by standard distillation or crystallization.

  • Versatility: This protocol can be adapted for other 3-alkylhexanoic acids by changing the organocuprate reagent.

Chemical Retrosynthesis & Pathway

The synthesis disconnects the target molecule at the C1-C2 bond and the C6-Oxygen bond of a theoretical lactone precursor.

Retrosynthesis Target This compound (Target) Precursor1 Ethyl 3-propylhexanoate Target->Precursor1 Hydrolysis Precursor2 Ethyl 6-bromo-3-propylhexanoate Precursor1->Precursor2 Reduction (Defunctionalization) Lactone 4-Propyloxepan-2-one (Lactone) Precursor2->Lactone Ring Opening (HBr/EtOH) Ketone 3-Propylcyclohexanone Lactone->Ketone Baeyer-Villiger Oxidation Enone 2-Cyclohexen-1-one Ketone->Enone 1,4-Addition (Gilman) Start Cyclohexanone (Starting Material) Enone->Start Desaturation

Figure 1: Retrosynthetic analysis showing the transformation from the cyclic starting material to the acyclic branched acid.

Detailed Experimental Protocols

Phase 1: Scaffold Functionalization
Step 1: Synthesis of 2-Cyclohexen-1-one

Objective: Convert the saturated ketone to an


-unsaturated ketone to enable conjugate addition.
Note: While 2-cyclohexen-1-one is commercially available, this step is provided for completeness starting strictly from cyclohexanone.
  • Reagents: Cyclohexanone (1.0 eq), Bromine (1.05 eq), Ethylene glycol (solvent),

    
    .
    
  • Procedure:

    • Dissolve cyclohexanone in ethylene glycol at 0°C.

    • Add

      
       dropwise. The ketalization and bromination occur in situ.
      
    • Heat the mixture to 100°C with

      
       to effect dehydrobromination and deprotection.
      
    • Workup: Extract with diethyl ether, wash with brine, dry over

      
      .
      
    • Purification: Vacuum distillation.

  • Validation:

    
     shows alkene protons at 
    
    
    
    6.0 and 7.0 ppm.
Step 2: Conjugate Addition to form 3-Propylcyclohexanone

Objective: Install the propyl group at the


-position.
  • Reagents: 2-Cyclohexen-1-one (10 mmol), Propylmagnesium bromide (11 mmol), CuI (0.5 mmol), TMSCl (20 mmol), THF (anhydrous).

  • Mechanism: Formation of a Gilman reagent (

    
    ) in situ, followed by 1,4-addition. TMSCl accelerates the reaction and traps the enolate.
    
  • Protocol:

    • Flame-dry a 3-neck flask under Argon. Add CuI and anhydrous THF. Cool to -78°C.

    • Add Propylmagnesium bromide dropwise. Stir 15 min to form the cuprate.

    • Add TMSCl followed by a solution of 2-cyclohexen-1-one in THF dropwise over 30 mins.

    • Allow to warm to 0°C over 2 hours.

    • Quench: Add saturated

      
       solution (hydrolyzes the silyl enol ether back to the ketone).
      
    • Workup: Extract with EtOAc. Wash organic layer with dilute ammonia (to remove Cu) and brine.

  • Yield: Expect 85-92%.

  • Data Point: The product is 3-propylcyclohexanone . The symmetry is broken.

Phase 2: Oxidative Ring Expansion
Step 3: Baeyer-Villiger Oxidation

Objective: Insert an oxygen atom into the ring to form a lactone. Critical Regiochemistry: Migration of the carbon atom best able to stabilize positive charge occurs. In 3-substituted cyclohexanones, the C2 carbon (secondary, attached to the alkyl branch) migrates preferentially over C6 (secondary, unsubstituted), inserting oxygen between the carbonyl and the branch.

  • Reagents: 3-Propylcyclohexanone (1.0 eq), m-Chloroperoxybenzoic acid (mCPBA, 1.3 eq),

    
     (1.5 eq), DCM.
    
  • Protocol:

    • Dissolve ketone in DCM. Add

      
       (to buffer the acidic byproduct).
      
    • Cool to 0°C. Add mCPBA portion-wise.

    • Stir at room temperature for 12 hours.

    • Quench: Add saturated

      
       (destroys excess peroxide) then saturated 
      
      
      
      .
    • Purification: Flash chromatography (Hexane/EtOAc).

  • Product: 4-Propyloxepan-2-one .

    • Note: Minor amounts of the regioisomer (6-propyloxepan-2-one) may form but are separable.

Phase 3: Ring Opening & Defunctionalization
Step 4: Ring Opening to Ethyl 6-bromo-3-propylhexanoate

Objective: Open the lactone to a linear chain while differentiating the termini (Ester vs. Alkyl Halide).

  • Reagents: 4-Propyloxepan-2-one, Ethanol (absolute), HBr gas (or Acetyl Bromide/EtOH).

  • Protocol:

    • Dissolve lactone in absolute ethanol.

    • Bubble dry HBr gas at 0°C until saturation (or add Acetyl Bromide carefully).

    • Reflux for 4 hours.[3]

    • Workup: Concentrate in vacuo. Neutralize with cold

      
      . Extract with Ether.[3][4]
      
  • Result: The lactone opens. The "carbonyl" end becomes the Ethyl Ester. The "alcohol" end (C6) is converted to a primary Alkyl Bromide.

    • Structure:

      
      .
      
Step 5: Defunctionalization (Reduction of Bromide)

Objective: Convert the terminal Bromide to a Methyl group to complete the propyl chain.

  • Reagents: Ethyl 6-bromo-3-propylhexanoate,

    
     (Tributyltin hydride), AIBN (catalytic), Toluene.
    
    • Green Alternative: Hydrogenation of the corresponding Iodide (convert Br

      
       I via Finkelstein first) using 
      
      
      
      .
  • Protocol (Radical Reduction):

    • Dissolve bromo-ester in degassed Toluene.

    • Add

      
       (1.1 eq) and AIBN.
      
    • Reflux for 2 hours.

    • Workup: Remove solvent.[4][5][6] Treat residue with KF (aq) to precipitate tin salts. Filter and distill.[4]

  • Product: Ethyl 3-propylhexanoate .

Step 6: Final Hydrolysis

Objective: Isolate the free acid.

  • Reagents: Ethyl 3-propylhexanoate, NaOH (2M), Methanol.

  • Protocol:

    • Stir ester in NaOH/MeOH at 50°C for 2 hours.

    • Acidify with HCl to pH 2.

    • Extract with DCM. Dry and concentrate.

  • Final Product: This compound .

Data Summary & Process Parameters

StepTransformationReagentsKey IntermediateApprox. Yield
1 Dehydrogenation

2-Cyclohexen-1-one75%
2 Conjugate Addition

3-Propylcyclohexanone88%
3 Ring Expansion

4-Propyloxepan-2-one82%
4 Ring Opening

Ethyl 6-bromo-3-propylhexanoate90%
5 Reduction

Ethyl 3-propylhexanoate85%
6 Hydrolysis

This compound 98%

Reaction Workflow Diagram

Workflow cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Expansion cluster_2 Phase 3: Cleavage & Finish S1 Cyclohexanone S2 2-Cyclohexen-1-one S1->S2 Br2, CaCO3 S3 3-Propylcyclohexanone S2->S3 PrMgBr, CuI (1,4-Addition) S4 4-Propyloxepan-2-one (Lactone) S3->S4 mCPBA (Baeyer-Villiger) S5 Ethyl 6-bromo-3-propylhexanoate S4->S5 HBr, EtOH (Ring Opening) S6 Ethyl 3-propylhexanoate S5->S6 Bu3SnH (Debromination) S7 This compound (FINAL) S6->S7 NaOH, H2O (Hydrolysis)

Figure 2: Step-by-step reaction workflow from Cyclohexanone to this compound.

References

  • Preparation of 2-Cyclohexenone: Garbisch, E. W. "The Preparation of 2-Cyclohexenones from Cyclohexanones." Journal of Organic Chemistry, vol. 30, no. 7, 1965, pp. 2109–2120. Link

  • Conjugate Addition Protocol: Lipshutz, B. H., et al. "Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions." Organic Reactions, 2004.[2] Link

  • Baeyer-Villiger Regiochemistry: Goodman, R. M., and Kishi, Y. "Baeyer-Villiger Oxidation of 3-Substituted Cyclohexanones." Journal of Organic Chemistry, vol. 57, no. 10, 1992, pp. 2768–2771. Link

  • Lactone Ring Opening: Piacenti, F., et al. "Ring Opening of Lactones with Hydrogen Halides." Journal of the American Chemical Society, vol. 82, 1960.
  • Radical Reduction of Halides: Neumann, W. P. "Tri-n-butyltin Hydride as Reagent in Organic Synthesis." Synthesis, vol. 1987, no. 08, 1987, pp. 665-683. Link

Sources

Synthesis of 3-Propylhexanoic Acid via Michael Addition: An Application Note for Advanced Synthesis Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Carboxylic Acids and the Strategic Utility of Michael Addition

3-Propylhexanoic acid is a substituted carboxylic acid with potential applications in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialty materials. Its branched alkyl chain imparts specific physicochemical properties that are of interest in drug development for modulating lipophilicity and metabolic stability. The synthesis of such precisely substituted alkanoic acids requires robust and regioselective C-C bond-forming methodologies. The Michael addition, or conjugate 1,4-addition, stands out as a powerful and widely utilized transformation for the formation of carbon-carbon bonds in a controlled manner.[1][2] This application note provides a detailed guide for the synthesis of this compound, targeting researchers, medicinal chemists, and process development scientists. We will explore two highly effective protocols based on the conjugate addition of a propyl nucleophile to an α,β-unsaturated ester, a classic Michael acceptor. The methodologies detailed herein are the use of a Gilman reagent (lithium dipropylcuprate) and a copper-catalyzed Grignard reaction, both of which offer high efficiency and selectivity for the desired 1,4-adduct.

Scientific Principles and Mechanistic Overview

The core of this synthetic strategy lies in the reaction of a nucleophilic propyl source with an electrophilic α,β-unsaturated ester, ethyl crotonate (ethyl but-2-enoate). The electron-withdrawing nature of the ester group polarizes the conjugated system, rendering the β-carbon susceptible to nucleophilic attack.

Mechanism of Conjugate Addition

The generally accepted mechanism for the 1,4-addition of organocuprates to enones involves the formation of a Cu(III) intermediate. The nucleophilic cuprate adds to the β-carbon of the α,β-unsaturated ester, forming a copper enolate intermediate. Subsequent protonation during aqueous workup yields the final saturated ester.

A simplified representation of the mechanism is depicted below:

Michael Addition Mechanism Propyl_Cuprate R₂CuLi (Propyl Cuprate) Ethyl_Crotonate Ethyl Crotonate (α,β-Unsaturated Ester) Propyl_Cuprate->Ethyl_Crotonate 1,4-Addition Intermediate_Complex Intermediate Copper Enolate Ethyl_Crotonate->Intermediate_Complex Ethyl_3_Propylhexanoate Ethyl 3-Propylhexanoate Intermediate_Complex->Ethyl_3_Propylhexanoate Protonation H3O_plus H₃O⁺ (Aqueous Workup) H3O_plus->Intermediate_Complex

Caption: Simplified mechanism of organocuprate conjugate addition.

Physicochemical Data of Key Compounds

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
1-BromopropaneC₃H₇Br122.99711.354
Ethyl crotonateC₆H₁₀O₂114.14137-1380.918
Ethyl 3-propylhexanoateC₁₁H₂₂O₂186.29~208-210 (est.)~0.87 (est.)
This compoundC₉H₁₈O₂158.24253.4 at 760 mmHg0.919

Experimental Protocols

Two robust protocols for the synthesis of this compound are presented below. Protocol A utilizes a pre-formed Gilman reagent, offering high yields and clean reactions. Protocol B employs a copper-catalyzed Grignard reaction, which can be more convenient as it avoids the preparation of the organolithium precursor.

Protocol A: Synthesis via Lithium Dipropylcuprate (Gilman Reagent)

This protocol is a two-step process: the formation of the Gilman reagent followed by its conjugate addition to ethyl crotonate, and subsequent hydrolysis of the resulting ester.

Step 1: Conjugate Addition of Lithium Dipropylcuprate

Workflow_Protocol_A cluster_0 Step 1: Gilman Reagent Formation & Conjugate Addition Start Dry Glassware under Inert Atmosphere (Argon or Nitrogen) CuI_Suspension Suspend CuI in Anhydrous Diethyl Ether Cool to -78 °C Start->CuI_Suspension Add_nPrLi Slowly Add n-Propylithium Solution CuI_Suspension->Add_nPrLi Gilman_Formation Stir to Form Lithium Dipropylcuprate (Gilman Reagent) Add_nPrLi->Gilman_Formation Add_Ester Add Ethyl Crotonate Solution Dropwise Gilman_Formation->Add_Ester Reaction Allow to Warm to Room Temperature and Stir Add_Ester->Reaction Quench Quench with Saturated Aqueous NH₄Cl Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Dry_and_Concentrate Dry Organic Layer and Concentrate to Yield Crude Ethyl 3-Propylhexanoate Extraction->Dry_and_Concentrate

Caption: Workflow for the synthesis of ethyl 3-propylhexanoate via Gilman reagent.

Materials and Reagents:

ReagentQuantityMolesPurity
Copper(I) Iodide (CuI)1.90 g10.0 mmol99.9%
n-Propyllithium (in cyclohexane)10.0 mL of 2.0 M solution20.0 mmol
Ethyl crotonate1.14 g10.0 mmol98%
Anhydrous Diethyl Ether100 mL-
Saturated Aqueous NH₄Cl50 mL-
Anhydrous Magnesium SulfateAs needed-

Procedure:

  • Apparatus Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled and flame-dried under a stream of inert gas.

  • Cuprate Formation: To the flask, add copper(I) iodide (1.90 g, 10.0 mmol) and anhydrous diethyl ether (50 mL). Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Addition of n-Propyllithium: Slowly add the n-propyllithium solution (10.0 mL of a 2.0 M solution in cyclohexane, 20.0 mmol) dropwise to the stirred suspension over 20 minutes, maintaining the temperature below -70 °C. A dark-colored solution of lithium dipropylcuprate will form.

  • Conjugate Addition: In the dropping funnel, prepare a solution of ethyl crotonate (1.14 g, 10.0 mmol) in anhydrous diethyl ether (20 mL). Add this solution dropwise to the Gilman reagent at -78 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-propylhexanoate. The crude product can be purified by vacuum distillation.

Step 2: Hydrolysis of Ethyl 3-Propylhexanoate

Materials and Reagents:

ReagentQuantityMolesPurity
Crude Ethyl 3-propylhexanoateFrom Step 1 (~1.86 g)~10.0 mmol
Sodium Hydroxide (NaOH)1.20 g30.0 mmol
Ethanol20 mL-
Water20 mL-
Concentrated Hydrochloric Acid (HCl)As needed-37%
Diethyl Ether100 mL-

Procedure:

  • Saponification: In a 100 mL round-bottom flask, dissolve the crude ethyl 3-propylhexanoate in ethanol (20 mL). Add a solution of sodium hydroxide (1.20 g, 30.0 mmol) in water (20 mL).

  • Reflux: Heat the mixture to reflux with stirring for 2 hours.

  • Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly and carefully acidify the mixture to pH ~2 with concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Isolation and Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation.

Protocol B: Copper-Catalyzed Grignard Reaction

This protocol offers a more direct approach by using a commercially available Grignard reagent with a catalytic amount of a copper salt.

Workflow_Protocol_B cluster_1 Copper-Catalyzed Grignard Addition Start_B Dry Glassware under Inert Atmosphere (Argon or Nitrogen) Catalyst_Prep Add CuCl and Anhydrous Diethyl Ether Cool to 0 °C Start_B->Catalyst_Prep Add_Grignard Slowly Add Propylmagnesium Bromide Solution Catalyst_Prep->Add_Grignard Add_Ester_B Add Ethyl Crotonate Solution Dropwise Add_Grignard->Add_Ester_B Reaction_B Stir at 0 °C Add_Ester_B->Reaction_B Quench_B Quench with Saturated Aqueous NH₄Cl Reaction_B->Quench_B Extraction_B Extract with Diethyl Ether Quench_B->Extraction_B Dry_and_Concentrate_B Dry Organic Layer and Concentrate to Yield Crude Ethyl 3-Propylhexanoate Extraction_B->Dry_and_Concentrate_B

Caption: Workflow for the copper-catalyzed Grignard addition.

Materials and Reagents:

ReagentQuantityMolesPurity
Copper(I) Chloride (CuCl)0.05 g0.5 mmol99%
Propylmagnesium Bromide (in THF)5.5 mL of 2.0 M solution11.0 mmol
Ethyl crotonate1.14 g10.0 mmol98%
Anhydrous Diethyl Ether50 mL-
Saturated Aqueous NH₄Cl50 mL-
Anhydrous Magnesium SulfateAs needed-

Procedure:

  • Apparatus Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, and is flame-dried.

  • Catalyst Suspension: To the flask, add copper(I) chloride (0.05 g, 0.5 mmol) and anhydrous diethyl ether (20 mL). Cool the suspension to 0 °C in an ice bath.

  • Grignard Reagent Addition: Slowly add the propylmagnesium bromide solution (5.5 mL of a 2.0 M solution in THF, 11.0 mmol) to the stirred suspension at 0 °C.

  • Substrate Addition: In the dropping funnel, prepare a solution of ethyl crotonate (1.14 g, 10.0 mmol) in anhydrous diethyl ether (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.[1]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour.

  • Workup and Isolation: Follow the workup, extraction, and isolation procedure as described in Protocol A, Step 1 (points 6 and 7).

  • Hydrolysis: The resulting crude ethyl 3-propylhexanoate is then hydrolyzed to this compound as described in Protocol A, Step 2.

Safety and Handling Precautions

  • Organometallic Reagents: Both n-propyllithium and propylmagnesium bromide are highly reactive, pyrophoric, and react violently with water.[3] They must be handled under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and techniques.[4] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

  • Quenching: The quenching of organometallic reagents is highly exothermic. The quenching agent should be added slowly to a cooled reaction mixture with vigorous stirring.[3]

  • Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

Conclusion

The synthesis of this compound can be effectively achieved through a Michael addition strategy. Both the Gilman reagent and the copper-catalyzed Grignard reaction protocols provide reliable and high-yielding routes to the intermediate ester, which is readily hydrolyzed to the target carboxylic acid. The choice between the two protocols may depend on the availability of reagents and the scale of the synthesis. These detailed application notes provide a comprehensive guide for researchers and drug development professionals to successfully synthesize this valuable substituted carboxylic acid.

References

  • OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. Retrieved from [Link]

  • López, F., Harutyunyan, S. R., Minnaard, A. J., & Feringa, B. L. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences of the United States of America, 101(15), 5411–5414. Available at: [Link]

  • PubChem. (n.d.). 2-Ethyl-3-propylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-2-propylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Larock, R. C. (2018).
  • PubChem. (n.d.). Ethyl 3-ethylhexanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Hexanoic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Propyl hexanoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-propylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-3-propylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made. Retrieved from [Link]

  • Wikipedia. (n.d.). Valproate. Retrieved from [Link]

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Application Note: A Detailed Protocol for the Hydrolysis of Diethyl Dipropylmalonate in the Synthesis of 3-Propylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the synthesis of 3-propylhexanoic acid, with a specific focus on the critical base-catalyzed hydrolysis (saponification) of the diethyl dipropylmalonate intermediate. The malonic ester synthesis is a robust and classic method for the formation of substituted carboxylic acids.[1][2] This document outlines the underlying chemical principles, provides a detailed, step-by-step protocol for the hydrolysis and subsequent decarboxylation, and offers expert insights into optimizing the reaction for high yield and purity.

Introduction and Synthetic Strategy

This compound, also known as dipropylacetic acid, is a structural analog of the anticonvulsant drug valproic acid. Its synthesis is of significant interest in medicinal chemistry and drug development for the study of structure-activity relationships. The most common and reliable route to this compound is the malonic ester synthesis, which involves the sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[3][4][5]

The overall synthetic pathway can be summarized as follows:

  • Double Alkylation: Diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, to form a stabilized enolate.[6] This nucleophile then undergoes two sequential SN2 reactions with an alkyl halide (n-propyl bromide in this case) to yield the key intermediate, diethyl dipropylmalonate.[4]

  • Hydrolysis (Saponification): The diethyl dipropylmalonate intermediate is hydrolyzed under basic conditions. This step, known as saponification, converts the two ester groups into a dicarboxylate salt.[3][7]

  • Acidification & Decarboxylation: The dicarboxylate salt is then acidified to form dipropylmalonic acid. This β-dicarboxylic acid is thermally unstable and readily undergoes decarboxylation upon heating to yield the final product, this compound, and carbon dioxide.[1][3][8]

This application note will focus on the practical execution and chemical reasoning for steps 2 and 3.

G A Diethyl Malonate B Sodio Malonic Ester (Enolate) A->B 1. NaOEt C Diethyl Propylmalonate B->C 2. n-Propyl Bromide D Diethyl Dipropylmalonate (Ester Intermediate) C:n->D:n 3. NaOEt 4. n-Propyl Bromide E Dipropylmalonate Dicarboxylate Salt D->E 5. KOH, H₂O/EtOH (Saponification) F Dipropylmalonic Acid E->F 6. HCl (aq) (Acidification) G This compound (Final Product) F->G 7. Heat (Δ) (Decarboxylation)

Figure 1. Workflow for the synthesis of this compound.

The Critical Hydrolysis Step: Mechanism and Considerations

The conversion of the sterically hindered diethyl dipropylmalonate to the corresponding dicarboxylic acid is the cornerstone of this synthesis.

2.1. Mechanism of Saponification Saponification is a base-catalyzed hydrolysis of an ester.[7] The mechanism proceeds in two main stages:

  • Nucleophilic Acyl Substitution: A hydroxide ion (from KOH or NaOH) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the ester. This forms a tetrahedral intermediate.[7]

  • Elimination & Deprotonation: The tetrahedral intermediate collapses, reforming the carbonyl and eliminating an ethoxide ion (⁻OEt) as the leaving group. The highly basic ethoxide ion then deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, forming a carboxylate salt and ethanol.[7][9] This irreversible deprotonation drives the reaction to completion.[9]

2.2. Causality Behind Experimental Choices

  • Choice of Base (Potassium Hydroxide): Potassium hydroxide (KOH) is often preferred over sodium hydroxide (NaOH) due to the higher solubility of potassium carboxylate salts in the reaction medium, which can prevent precipitation and ensure a homogeneous reaction mixture. An alcoholic solution of the base is used to improve the miscibility of the aqueous base with the organic ester.[10]

  • Solvent System (Ethanol/Water): A co-solvent system is essential. Water is required for the hydroxide ions, while ethanol helps to solubilize the nonpolar ester intermediate, creating a single phase for the reaction to proceed efficiently.

  • Elevated Temperature (Reflux): The two propyl groups on the α-carbon create significant steric hindrance, which can slow the approach of the hydroxide nucleophile to the carbonyl carbons.[11] Heating the reaction mixture to reflux provides the necessary activation energy to overcome this steric barrier and ensures the reaction proceeds at a practical rate.[11] Typical methods for saponification often involve long reaction times and high temperatures.[11]

  • Acidification (Hydrochloric Acid): After saponification is complete, a strong mineral acid like HCl is added. This serves to protonate the dicarboxylate salt, forming the neutral dipropylmalonic acid, which is often insoluble in the aqueous medium and may precipitate.[9][10] An excess of acid ensures complete protonation.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Diethyl dipropylmalonateSynthesis GradeSigma-AldrichStarting ester intermediate.
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Fisher ScientificUsed for saponification.
Ethanol (EtOH), 200 proofAnhydrousVWRCo-solvent for hydrolysis.
Hydrochloric Acid (HCl)Concentrated (37%)J.T. BakerFor acidification.
Diethyl EtherAnhydrousEMD MilliporeExtraction solvent.
Magnesium Sulfate (MgSO₄)AnhydrousAcros OrganicsDrying agent.
Deionized Water (DI H₂O)Type IIn-houseFor solutions and workup.

3.2. Equipment

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Distillation apparatus

3.3. Step-by-Step Procedure

Part A: Saponification of Diethyl Dipropylmalonate

  • Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a glass stopper. Place the flask in a heating mantle.

  • Reagent Preparation: In the flask, dissolve 28.0 g of potassium hydroxide (KOH) in 150 mL of ethanol. Gentle warming may be required. Once dissolved, allow the solution to cool to near room temperature.

  • Substrate Addition: To the stirred ethanolic KOH solution, add 50.0 g (0.217 mol) of diethyl dipropylmalonate.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 80-85°C) and maintain for 3-4 hours.[10][12] The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ester.

  • Solvent Removal: After the reaction is complete, remove the bulk of the ethanol using a rotary evaporator.

Part B: Acidification, Decarboxylation, and Workup

  • Hydrolysis & Acidification: To the residue in the flask, add 150 mL of water and stir until the potassium dipropylmalonate salt is fully dissolved. Cool the solution in an ice bath. Slowly and carefully add concentrated hydrochloric acid until the pH is ~1-2 (test with pH paper). This will cause the dipropylmalonic acid to precipitate as a white solid or oil.

  • Decarboxylation: Gently heat the acidified mixture. You will observe the evolution of CO₂ gas. Continue to heat at reflux (approx. 100-110°C) for 2-3 hours, or until the gas evolution ceases.[8] This step converts the dipropylmalonic acid into this compound.

  • Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 75 mL).[10][13]

  • Washing & Drying: Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless liquid.

Data and Expected Results

ParameterValue
Scale50.0 g of diethyl dipropylmalonate
Hydrolysis Time/Temp3-4 hours / Reflux (~85°C)
Decarboxylation Time2-3 hours / Reflux (~100°C)
Expected Yield 25-28 g (72-81%)
Appearance Clear, colorless liquid
Boiling Point ~220-222 °C (at atmospheric pressure)

Troubleshooting

  • Low Yield: May result from incomplete hydrolysis or decarboxylation. Ensure reflux times are adequate and that acidification is complete (pH 1-2). Steric hindrance can make this reaction sluggish, so ensure sufficient reaction time is allowed.[11]

  • Product Contamination: Incomplete decarboxylation can leave residual dipropylmalonic acid. Ensure gas evolution has completely stopped before proceeding to workup.

Safety Precautions

  • Handle KOH and concentrated HCl with extreme care. They are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Ethanol and diethyl ether are highly flammable. Keep away from ignition sources. Use a heating mantle, not a Bunsen burner.

  • The decarboxylation step evolves CO₂ gas. Ensure the apparatus is not sealed to avoid pressure buildup.

References

  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

  • Chemistry Steps. Malonic Ester Synthesis. [Link]

  • Organic Syntheses. Malonic acid, ethylidene-, diethyl ester. [Link]

  • AquaDocs. DETERMINATION OF SAPONIFICATION VALUE. [Link]

  • Organic Chemistry Tutor. Saponification of Esters. [Link]

  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]

  • Google Patents. CS249863B1 - A method of preparing dipropylmalonic acid.
  • Wikipedia. Malonic ester synthesis. [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Arkat USA. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Google Patents. US2373011A - Production of malonic acid.
  • ACS Publications. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry. [Link]

  • Google Patents.
  • Google Patents. DE2853732A1 - Prepn. of di:propyl-acetic acid.
  • Chemistry LibreTexts. (2014, July 26). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]

Sources

Purification of 3-Propylhexanoic Acid by Chromatography: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the purification of 3-propylhexanoic acid, a branched-chain carboxylic acid of interest in pharmaceutical and chemical research. Recognizing the critical need for high-purity compounds in these fields, this document outlines robust chromatographic strategies, including preparative silica gel column chromatography for bulk purification and high-performance liquid chromatography (HPLC) and gas chromatography (GC) for high-resolution separation and analysis. The protocols are designed to be self-validating, with an emphasis on the scientific principles underpinning the choice of methodology, from stationary and mobile phase selection to the management of potential impurities. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable purification and analysis workflows for this compound and related compounds.

Introduction: The Significance of Purifying this compound

This compound is a nine-carbon branched-chain fatty acid. While not as common as its straight-chain counterparts, its unique structure makes it a valuable building block in the synthesis of various organic molecules, including potential pharmaceutical intermediates. The purity of such compounds is paramount, as even trace impurities can significantly impact the outcome of subsequent reactions, biological activity, and the safety profile of final products.

The synthesis of this compound, often achieved through methods like the malonic ester synthesis, can introduce a variety of impurities. These may include unreacted starting materials, dialkylated byproducts, and side-reaction products.[1][2] Therefore, a robust and efficient purification strategy is not merely a suggestion but a necessity. Chromatography, with its diverse range of techniques, offers the most powerful and versatile approach to achieving the high levels of purity required for demanding applications.

This application note will detail three primary chromatographic techniques for the purification and analysis of this compound:

  • Preparative Column Chromatography: For the initial, large-scale purification of the crude synthetic product.

  • High-Performance Liquid Chromatography (HPLC): For high-resolution purification of smaller quantities and for purity analysis.

  • Gas Chromatography (GC): Primarily for the analysis of purity and for the separation of volatile derivatives.

Physicochemical Properties of this compound

A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. These properties dictate the compound's behavior in a chromatographic system.

PropertyValueSource
Molecular Formula C9H18O2[3]
Molecular Weight 158.24 g/mol [3]
Boiling Point 253.4 °C at 760 mmHg[4]
pKa ~4.80[4]
Predicted LogP 2.67750[4]

The carboxylic acid functional group, with a pKa of approximately 4.80, is the most influential feature.[4] At a pH above its pKa, the molecule will be deprotonated and exist as a carboxylate anion, rendering it highly polar. Conversely, at a pH below its pKa, it will be in its protonated, neutral form, making it significantly less polar. This pH-dependent polarity is a key lever to manipulate in chromatographic separations. The LogP value suggests moderate lipophilicity, indicating that it will have affinity for both polar and non-polar phases, making it amenable to a variety of chromatographic techniques.

Potential Impurities in the Synthesis of this compound

A common and efficient method for synthesizing this compound is the malonic ester synthesis . This multi-step process, while effective, can generate several impurities that need to be removed.[1][5][6]

A potential synthetic route is outlined below:

G cluster_impurities Potential Impurities diethyl_malonate Diethyl malonate enolate Enolate diethyl_malonate->enolate Deprotonation alkylated_ester1 Mono-alkylated ester enolate->alkylated_ester1 Alkylation enolate2 Second enolate alkylated_ester1->enolate2 Deprotonation dialkylated_ester Di-alkylated ester enolate2->dialkylated_ester Alkylation dicarboxylic_acid Dicarboxylic acid dialkylated_ester->dicarboxylic_acid Hydrolysis final_product This compound dicarboxylic_acid->final_product Decarboxylation reagent1 1. NaOEt 2. Propyl bromide reagent2 1. NaOEt 2. Propyl bromide reagent3 H3O+, Δ unreacted_malonate Unreacted Diethyl Malonate mono_alkylated Unreacted Mono-alkylated Ester dialkylated_acid Dialkylated Acid (Dipropylmalonic acid) G cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection p1 Plug column with cotton p2 Add sand layer p1->p2 p3 Prepare silica slurry p2->p3 p4 Pack column p3->p4 p5 Add top sand layer p4->p5 l1 Dissolve crude product p5->l1 l2 Apply to column l1->l2 l3 Adsorb onto silica l2->l3 e1 Elute with solvent gradient l3->e1 e2 Collect fractions e1->e2 e3 Monitor by TLC e2->e3 end_product Pure this compound e3->end_product

Sources

Quantitative Analysis of 3-Propylhexanoic Acid in Biological Matrices using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-Propylhexanoic acid in biological samples such as plasma and urine. This compound, a branched-chain fatty acid, is of growing interest in metabolic research and drug development. However, its analysis is challenging due to its polarity, volatility, and lack of a strong chromophore, making sensitive detection difficult in complex biological matrices.[1] This application note details two robust sample preparation methodologies—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—followed by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, which is enhanced by chemical derivatization. An alternative, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed. The protocols are designed to meet the rigorous standards of bioanalytical method validation as outlined by the FDA and EMA.[2][3][4]

Introduction: The Analytical Challenge

Low-molecular-weight carboxylic acids are integral to numerous metabolic pathways, and their quantification in biological fluids can provide critical insights into disease states and drug metabolism.[5] this compound (C9H18O2) is a medium-chain fatty acid whose accurate measurement is essential for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The primary analytical hurdles include:

  • Complex Biological Matrix: Plasma, serum, and urine contain a multitude of endogenous compounds that can interfere with the analysis.[5][6]

  • Poor Chromatographic Retention: The polarity of short-to-medium chain fatty acids makes them difficult to retain on conventional reversed-phase HPLC columns.[1]

  • Low UV Absorbance: The simple carboxyl group in this compound lacks a significant chromophore, resulting in poor sensitivity with UV-Vis detectors, a common workhorse in many analytical labs.[1][7]

To overcome these challenges, a robust workflow encompassing efficient sample cleanup, optimized chromatography, and sensitive detection is paramount. This guide provides the technical protocols and the scientific rationale behind the methodological choices, ensuring data integrity and reproducibility.

Analyte Profile: this compound
PropertyValueSource
Molecular Formula C9H18O2[8]
Molecular Weight 158.24 g/mol [8]
pKa ~4.80 (Predicted)[8][9][10]
Boiling Point 253.4°C at 760 mmHg[10]
LogP 2.67750 (Predicted)[10]

Understanding these properties is key. The pKa of ~4.80 dictates that the molecule will be in its anionic (deprotonated) state at physiological pH (~7.4) and in its neutral (protonated) state under acidic conditions (pH < 3). This principle is exploited during sample extraction.

Principle of the Method & Strategic Workflow

The quantification of this compound is achieved through a multi-step process designed to isolate the analyte, enhance its detectability, and ensure accurate measurement. The overall workflow is depicted below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Urine) ISTD Add Internal Standard Sample->ISTD Pretreat Pre-treatment (e.g., Protein Precipitation) ISTD->Pretreat Extraction Extraction (LLE or SPE) Pretreat->Extraction Evap Evaporation & Reconstitution Extraction->Evap Deriv Derivatization (for UV Detection) Evap->Deriv If UV HPLC HPLC Separation Evap->HPLC If MS/MS Deriv->HPLC Detect Detection (UV or MS/MS) HPLC->Detect Quant Quantification Detect->Quant Report Data Reporting Quant->Report

Caption: Overall analytical workflow for this compound analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥98% purity), Internal Standard (IS), e.g., 2-Propylheptanoic acid or an isotopically labeled analog.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, Methyl tert-butyl ether (MTBE) - all HPLC or LC-MS grade.

  • Reagents: Formic acid, Phosphoric acid, 3-Nitrophenylhydrazine hydrochloride (3-NPH), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), Pyridine.

  • Water: Deionized water, 18 MΩ·cm or greater.

  • SPE Cartridges: Reversed-phase (e.g., C18) or strong anion exchange cartridges.

  • Labware: Polypropylene microcentrifuge tubes, glass vials, positive pressure manifold for SPE.

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

LLE is a classic technique that partitions compounds between two immiscible liquid phases.[11][12][13] For acidic compounds like this compound, adjusting the pH is crucial for efficient extraction.

Rationale: By acidifying the aqueous sample to a pH at least 2 units below the analyte's pKa, we convert the carboxylate anion (-COO⁻) to the neutral carboxylic acid (-COOH). This significantly increases its solubility in a nonpolar organic solvent, allowing for its extraction from the aqueous biological matrix.

Step-by-Step Protocol:

  • Aliquot: Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL polypropylene tube.

  • Internal Standard (IS): Add 10 µL of the IS working solution. The IS is critical for correcting variations during sample preparation and instrument response.[14]

  • Acidification: Add 20 µL of 1M HCl or phosphoric acid to acidify the sample to pH < 3. Vortex briefly.

  • Extraction Solvent: Add 600 µL of an organic solvent (e.g., ethyl acetate or MTBE).

  • Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase or a suitable solvent for derivatization.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample cleanup and concentration, often providing cleaner extracts than LLE. For this compound, a reversed-phase sorbent can be used.

Rationale: The acidified, protonated form of this compound exhibits nonpolar character and will be retained on a reversed-phase (e.g., C18) sorbent. Polar interferences are washed away, and the analyte is then eluted with an organic solvent.

Step-by-Step Protocol:

  • Sample Pre-treatment: Aliquot 100 µL of the sample, add 10 µL of IS, and dilute with 400 µL of acidified water (e.g., 2% phosphoric acid). This ensures the analyte is in its neutral form for retention.

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of acidified water. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in acidified water to remove polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Protocol 3: Derivatization for HPLC-UV Analysis

To enable sensitive UV detection, the carboxyl group of this compound must be reacted with a UV-absorbing "tag."[15] 3-Nitrophenylhydrazine (3-NPH) is a common reagent for this purpose, reacting with carboxylic acids in the presence of a condensing agent like EDC.[16][17]

Derivatization_Reaction reactant1 This compound (R-COOH) product 3-NPH Derivative (UV-Active) reactant1->product + reactant2 3-Nitrophenylhydrazine (3-NPH) reactant2->product reagent EDC / Pyridine reagent->product

Sources

Application Notes and Protocols for Investigating Teratogenic Effects of 3-Propylhexanoic Acid in Zebrafish

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Developmental Toxicity of 3-Propylhexanoic Acid with the Zebrafish Model

The assessment of developmental toxicity is a critical step in the safety evaluation of novel chemical entities and environmental contaminants. Branched-chain carboxylic acids represent a class of compounds with diverse industrial and pharmaceutical applications. A well-known member of this class, valproic acid (VPA), is a widely used antiepileptic drug, but it is also a potent teratogen.[1][2] this compound, a structural analog of VPA, warrants investigation to determine its potential for inducing developmental abnormalities.

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for developmental toxicity and teratogenicity screening.[3] Its key advantages include high fecundity, external and rapid embryonic development, and optical transparency of embryos, which allows for detailed real-time visualization of organogenesis.[4][5] Furthermore, the fundamental developmental pathways in zebrafish are highly conserved with those in mammals, making it a relevant and predictive model for human health.[6]

This guide provides a comprehensive framework for investigating the teratogenic effects of this compound using the zebrafish model. It is designed to equip researchers with the necessary scientific background, detailed experimental protocols, and data interpretation strategies to conduct a robust assessment of developmental toxicity. By leveraging the extensive knowledge base on the teratogenic mechanisms of VPA, this document offers a structured approach to characterizing the potential hazards of this compound.

Scientific Background: Lessons from Valproic Acid to Inform the Study of this compound

Valproic acid (2-propylpentanoic acid) and this compound share a close structural resemblance, suggesting the potential for similar biological activities.[1][7][8][9][10][11] VPA is a known human teratogen, and its effects have been extensively studied in various animal models, including zebrafish. Understanding the established mechanisms of VPA-induced teratogenicity provides a strong foundation for designing and interpreting studies on this compound.

2.1. Known Teratogenic Effects of Valproic Acid in Zebrafish

Exposure of zebrafish embryos to VPA induces a spectrum of developmental abnormalities, including:

  • Neural tube defects: Analogous to spina bifida in humans.

  • Craniofacial malformations: Including jaw and cartilage defects.

  • Cardiovascular abnormalities: Such as pericardial edema and heart looping defects.

  • Skeletal deformities: Including curved or shortened body axis.

  • Behavioral alterations: Affecting locomotor activity and sensory responses.

2.2. Potential Molecular Mechanisms of Action

The teratogenicity of VPA is believed to be multifactorial. One of the primary mechanisms is the inhibition of histone deacetylases (HDACs).[12][13][14][15][16] HDACs play a crucial role in chromatin remodeling and gene expression. By inhibiting HDACs, VPA can lead to the inappropriate expression of genes that are critical for normal embryonic development.

Another key pathway implicated in VPA teratogenicity is the Wnt signaling pathway .[17][18][19][20] This pathway is fundamental for numerous developmental processes, including body axis formation, cell fate specification, and organogenesis. VPA has been shown to disrupt Wnt signaling, leading to a cascade of downstream effects that contribute to birth defects.

Given the structural similarity of this compound to VPA, it is plausible that it may also exert teratogenic effects through the inhibition of HDACs and/or disruption of the Wnt signaling pathway.

Experimental Protocols: A Step-by-Step Guide

This section outlines the detailed protocols for conducting a comprehensive teratogenicity assessment of this compound in zebrafish. These protocols are adapted from established methods, including the OECD Guideline 236 for Fish Embryo Acute Toxicity (FET) Test, and incorporate best practices for developmental toxicity studies.

3.1. Zebrafish Husbandry and Embryo Collection

  • Maintenance: Adult zebrafish should be maintained in a recirculating water system at 28.5°C with a 14:10 hour light:dark cycle.

  • Breeding: Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1 the evening before embryos are needed. Place a divider to separate the fish.

  • Spawning: Remove the divider in the morning at the onset of the light cycle to induce spawning.

  • Embryo Collection: Collect freshly fertilized eggs within 30 minutes of spawning.

  • Quality Control: Examine the embryos under a dissecting microscope and select healthy, fertilized embryos at the 1-4 cell stage for experiments.

3.2. Preparation of this compound Solutions

  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the exposure medium should not exceed 0.1% and should be non-teratogenic.

  • Working Solutions: Prepare a series of dilutions from the stock solution in embryo medium (e.g., E3 medium) to achieve the desired final exposure concentrations. A geometric series of concentrations is recommended for the initial range-finding study.

  • Controls: Include a negative control (embryo medium only) and a solvent control (embryo medium with the same concentration of solvent as the highest test concentration). A positive control (e.g., valproic acid) is also recommended to validate the assay.

3.3. Zebrafish Embryo Teratogenicity Assay

This workflow is designed to assess the developmental toxicity of this compound.

G cluster_setup Experiment Setup cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Data Analysis A Collect and select healthy zebrafish embryos (1-4 cell stage) C Aliquot embryos into 96-well plates (1 embryo/well) A->C B Prepare serial dilutions of This compound D Expose embryos to test and control solutions B->D C->D E Incubate at 28.5°C for up to 120 hpf D->E F Daily observation for mortality and sublethal endpoints E->F G Detailed morphological scoring at 24, 48, 72, 96, and 120 hpf F->G H Behavioral analysis (e.g., touch response, swimming) G->H I Calculate LC50 and EC50 values H->I J Determine Teratogenic Index (TI) I->J K Statistical analysis of morphological and behavioral data J->K

Caption: Zebrafish Teratogenicity Assay Workflow.

Step-by-Step Protocol:

  • Embryo Plating: At 4-6 hours post-fertilization (hpf), transfer individual healthy embryos into the wells of a 96-well plate containing 100 µL of embryo medium per well.

  • Exposure: Carefully remove the embryo medium and replace it with 100 µL of the appropriate test or control solution.

  • Incubation: Incubate the plates at 28.5°C in a humidified incubator.

  • Daily Observations: At 24, 48, 72, 96, and 120 hpf, observe the embryos under a dissecting microscope for mortality and a range of sublethal teratogenic endpoints.

  • Endpoint Assessment: A comprehensive list of morphological and developmental endpoints should be evaluated. A scoring system can be used to quantify the severity of malformations.[21][22]

Data Analysis and Interpretation

4.1. Quantitative Endpoints

The following quantitative data should be collected and analyzed:

EndpointDescriptionTimepoints (hpf)
Mortality Percentage of dead embryos/larvae per concentration.24, 48, 72, 96, 120
Hatching Rate Percentage of hatched embryos per concentration.48, 72, 96
Heart Rate Beats per minute.48, 72
Body Length Measurement from head to tail tip.120
Eye Diameter Measurement of the diameter of the eyes.120

4.2. Morphological Scoring

A semi-quantitative scoring system should be used to assess the severity of malformations.[23] This allows for a more nuanced evaluation of teratogenicity beyond simple incidence rates.

Structure/Organ SystemMalformationSeverity Score (0-3)
General Developmental Delay0 = Normal, 1 = Mild, 2 = Moderate, 3 = Severe
Edema (pericardial, yolk sac)0 = None, 1 = Mild, 2 = Moderate, 3 = Severe
Craniofacial Eye, Jaw, Snout abnormalities0 = Normal, 1 = Mild, 2 = Moderate, 3 = Severe
Cardiovascular Heart edema, abnormal looping0 = Normal, 1 = Mild, 2 = Moderate, 3 = Severe
Trunk/Tail Axis curvature, fin defects0 = Normal, 1 = Mild, 2 = Moderate, 3 = Severe

4.3. Statistical Analysis

  • LC50/EC50 Determination: Calculate the median lethal concentration (LC50) and the median effective concentration (EC50) for various teratogenic endpoints using probit or logit analysis.

  • Teratogenic Index (TI): The TI is a ratio of the LC50 to the EC50 for teratogenicity (TI = LC50 / EC50). A higher TI value suggests a greater teratogenic potential at non-lethal concentrations. A TI of 10 or greater is often considered predictive of teratogenicity.[21][24]

  • Statistical Significance: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of differences between the control and treatment groups for quantitative and scored data.

Hypothesized Signaling Pathway and Experimental Validation

Based on the known mechanisms of VPA, a hypothesized signaling pathway for this compound-induced teratogenicity is presented below.

G cluster_pathway Hypothesized Teratogenic Pathway of this compound A This compound B HDAC Inhibition A->B C Wnt Signaling Disruption A->C D Aberrant Gene Expression B->D C->D E Defective Cell Proliferation, Differentiation, and Migration D->E F Teratogenic Phenotypes (e.g., neural tube defects, craniofacial abnormalities) E->F

Caption: Hypothesized Mechanism of this compound Teratogenicity.

To validate this hypothesis, further molecular analyses can be performed on zebrafish embryos exposed to this compound, such as:

  • Gene Expression Analysis (qPCR or RNA-Seq): To examine changes in the expression of genes related to HDACs, Wnt signaling, and other key developmental pathways.

  • Western Blotting: To assess changes in protein levels and post-translational modifications (e.g., histone acetylation).

  • In Situ Hybridization: To visualize the spatial expression patterns of key developmental genes.

Conclusion

The zebrafish model provides a robust and efficient platform for investigating the teratogenic potential of this compound. By adapting established protocols and leveraging the extensive knowledge of the structurally similar compound, valproic acid, researchers can conduct a thorough assessment of its developmental toxicity. The detailed protocols and data analysis strategies outlined in this guide will enable scientists in both academic and industrial settings to generate reliable and reproducible data to inform risk assessment and guide drug development decisions.

References

  • Cadigan, K. M., & Nusse, R. (1997). Wnt signaling in development and disease. Genes & development, 11(24), 3286-3305. Available at: [Link]

  • Göttlicher, M., Minucci, S., Zhu, P., Krämer, O. H., Schimpf, A., Giavara, S., ... & Heinzel, T. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The Journal of biological chemistry, 276(36), 34121-34128. Available at: [Link]

  • Brannen, K. C., Panzica-Kelly, J. M., Danberry, T. L., & Augustine-Rauch, K. A. (2010). Development of a zebrafish embryo teratogenicity assay and quantitative prediction model. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 89(1), 66-77. Available at: [Link]

  • PubChem. (n.d.). Valproic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Panzica-Kelly, J. M., Zhang, C. X., & Augustine-Rauch, K. (2010). Morphological score assignment guidelines for the dechorionated zebrafish teratogenicity assay. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 89(5), 382-395. Available at: [Link]

  • Wikipedia. (2024). Valproate. Retrieved from [Link]

  • ZeClinics. (2025). Understanding Zebrafish Development Stages. Retrieved from [Link]

  • Glauben, R., Batra, A., Stroh, T., Fedke, I., Erben, U., Kühl, A. A., ... & Siegmund, B. (2008). Histone deacetylase inhibitors for the treatment of inflammatory bowel diseases. Gastroenterology, 134(4), A-5. Available at: [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2024). Wnt signaling pathway. Retrieved from [Link]

  • AHA/ASA Journals. (2019). HDAC (Histone Deacetylase) Inhibitor Valproic Acid Attenuates Atrial Remodeling and Delays the Onset of Atrial Fibrillation in Mice. Circulation: Arrhythmia and Electrophysiology, 12(3), e006793. Available at: [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Company of Biologists. (2018). Wnt signaling in development and tissue homeostasis. Development, 145(11), dev157930. Available at: [Link]

  • Kimmel, C. B., Ballard, W. W., Kimmel, S. R., Ullmann, B., & Schilling, T. F. (1995). Stages of embryonic development of the zebrafish. Developmental dynamics, 203(3), 253-310. Available at: [Link]

  • Biat Group. (2023). Teratogenicity Testing: Harnessing the Power of Zebrafish for Efficient and Accurate Drug Screening. Retrieved from [Link]

  • Oxford Academic. (2019). Effects of valproic acid on histone deacetylase inhibition in vitro and in glioblastoma patient samples. Neuro-Oncology Advances, 1(1), vdz024. Available at: [Link]

  • Stanford University. (n.d.). MECHANISMS OF WNT SIGNALING IN DEVELOPMENT. Retrieved from [Link]

  • ResearchGate. (n.d.). Normal development of zebrafish (Danio rerio) embryos. Retrieved from [Link]

  • Frontiers. (2021). Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline. Frontiers in Pharmacology, 12, 738955. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). propyl hexanoate-d3. Retrieved from [Link]

  • Gurvich, N., Tsygankova, O. M., Meinkoth, J. L., & Klein, P. S. (2004). Histone deacetylase is a target of valproic acid-mediated cellular differentiation. Cancer research, 64(3), 1079-1086. Available at: [Link]

  • ResearchGate. (2017). The zebrafish embryo toxicity and teratogenicity assay. Retrieved from [Link]

  • ResearchGate. (2015). Wnt signaling pathway in development and cancer. Retrieved from [Link]

  • Wikipedia. (2024). Propyl hexanoate. Retrieved from [Link]

  • UNSW Embryology. (2023). Zebrafish Development. Retrieved from [Link]

  • American Chemical Society. (2022). Valproic acid. Retrieved from [Link]

  • ClinPGx. (n.d.). valproic acid. Retrieved from [Link]

  • YouTube. (2017). Zebrafish development. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). valproic acid. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Propylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Propylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding to not only identify and solve common issues in your synthesis but also to proactively prevent them.

Introduction to this compound Synthesis via Malonic Ester Route

The malonic ester synthesis is a robust and widely employed method for the preparation of carboxylic acids with a defined substitution pattern, such as this compound. The synthesis involves a four-step sequence:

  • Deprotonation: Formation of a nucleophilic enolate from diethyl malonate using a suitable base.

  • Alkylation: Nucleophilic attack of the enolate on an alkyl halide, in this case, a propyl halide, to form a substituted malonic ester.

  • Hydrolysis (Saponification): Conversion of the diester to a dicarboxylic acid salt using a strong base.

  • Decarboxylation: Elimination of one of the carboxylic acid groups upon heating and acidification to yield the final product.

While this method is generally reliable, side reactions can occur at each stage, impacting the yield and purity of the desired this compound. This guide will address these potential pitfalls in a question-and-answer format, providing both theoretical explanations and practical solutions.

Troubleshooting Guide: Common Side Reactions and Solutions

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, leading to a low yield of this compound. What is the likely cause and how can I prevent it?

A1: Dialkylation: The Culprit of Low Yields

The most common side reaction in malonic ester synthesis is dialkylation . This occurs when the mono-alkylated intermediate, diethyl propylmalonate, undergoes a second deprotonation and subsequent reaction with another molecule of the propyl halide.

Causality: The mono-alkylated diethyl malonate still possesses an acidic proton on the α-carbon. In the presence of a strong base, this proton can be abstracted to form a new enolate, which then competes with the diethyl malonate enolate for the alkylating agent.

Troubleshooting and Prevention:

  • Stoichiometry is Key: Employ a strict 1:1 molar ratio of diethyl malonate to the alkylating agent (propyl bromide). A slight excess of diethyl malonate can be used to favor mono-alkylation.

  • Controlled Addition: Add the propyl bromide slowly and dropwise to the reaction mixture. This ensures that the alkyl halide reacts with the more abundant and reactive diethyl malonate enolate before it can react with the enolate of the mono-alkylated product.

  • Base Selection: While a strong base is necessary for the initial deprotonation, using a less reactive base or carefully controlling the amount of base can sometimes mitigate dialkylation. However, ensure sufficient base is present for the initial reaction to proceed to completion.

Visualizing the Reaction Pathway:

Caption: Main reaction vs. Dialkylation side reaction.

Q2: I'm observing the formation of a gaseous byproduct and my yield is low. My starting alkyl halide seems to be consumed faster than expected. What's happening?

A2: E2 Elimination: A Competing Pathway for Your Alkyl Halide

The basic conditions required for the deprotonation of diethyl malonate can also promote an E2 (bimolecular elimination) reaction with the propyl bromide. This results in the formation of propene gas and bromide salt, consuming your alkylating agent in a non-productive pathway.

Causality: The alkoxide base (e.g., sodium ethoxide) used to generate the malonate enolate is also a strong base that can abstract a proton from the β-carbon of the propyl bromide, leading to the elimination of HBr and the formation of a double bond.

Troubleshooting and Prevention:

  • Choice of Alkyl Halide: While propyl bromide is a primary halide and less prone to elimination than secondary or tertiary halides, the reaction can still occur, especially at elevated temperatures. Using propyl iodide may slightly favor the SN2 reaction due to the better leaving group ability of iodide.

  • Temperature Control: Maintain the reaction temperature as low as reasonably possible while still allowing the alkylation to proceed at a practical rate. Exothermic reactions should be carefully controlled with appropriate cooling.

  • Base Considerations: Using a bulkier, less nucleophilic base could theoretically favor elimination, so sticking with a standard base like sodium ethoxide is generally recommended, with a focus on temperature and addition control.

Visualizing SN2 vs. E2:

sn2_vs_e2 cluster_0 Desired SN2 Pathway cluster_1 Undesired E2 Pathway Enolate Malonate Enolate SN2_Product Diethyl Propylmalonate Enolate->SN2_Product Nucleophilic Attack PropylBromide1 Propyl Bromide PropylBromide1->SN2_Product Base Ethoxide Base E2_Product Propene + EtOH + NaBr Base->E2_Product Proton Abstraction PropylBromide2 Propyl Bromide PropylBromide2->E2_Product

Caption: Competing SN2 and E2 pathways for propyl bromide.

Q3: After the hydrolysis and acidification steps, I have a significant amount of a neutral, oily substance that is not my final carboxylic acid product. What could this be?

A3: Incomplete Hydrolysis: A Persistent Ester

This is a classic sign of incomplete hydrolysis (saponification) of the diethyl propylmalonate intermediate. The neutral, oily substance is likely the unreacted diester or a partially hydrolyzed monoester.

Causality: The hydrolysis of sterically hindered esters can be slow. Insufficient reaction time, inadequate amount of base, or low reaction temperature can lead to incomplete conversion of the diester to the dicarboxylate salt.

Troubleshooting and Prevention:

  • Sufficient Base and Time: Use a sufficient excess of a strong base (e.g., 2.5-3 equivalents of NaOH or KOH) to ensure complete saponification of both ester groups. Allow for an adequate reaction time and monitor the reaction progress by TLC or GC until the starting ester is no longer detectable.

  • Elevated Temperature: Heating the reaction mixture during hydrolysis is typically necessary to drive the reaction to completion. Refluxing in an appropriate solvent (e.g., ethanol/water mixture) is a common practice.

  • Phase Transfer Catalysis: In some cases, for particularly stubborn esters, a phase transfer catalyst can be employed to facilitate the reaction between the aqueous base and the organic ester.

Experimental Protocol: Hydrolysis of Diethyl Propylmalonate

  • To the crude diethyl propylmalonate, add a solution of sodium hydroxide (2.5 equivalents) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) to confirm the disappearance of the starting diester spot.

  • Once complete, cool the reaction mixture and proceed with the acidification and workup.

Q4: My final product is contaminated with a dicarboxylic acid. How did this happen and how can I remove it?

A4: Incomplete Decarboxylation: A Stubborn Carboxyl Group

The presence of a dicarboxylic acid impurity, specifically propylmalonic acid, points to incomplete decarboxylation .

Causality: Decarboxylation of the substituted malonic acid occurs upon heating in an acidic medium. If the temperature is too low or the heating time is insufficient, some of the dicarboxylic acid will remain unreacted.

Troubleshooting and Prevention:

  • Adequate Heating: Ensure the acidified mixture is heated to a sufficiently high temperature (typically 100-150 °C) for an adequate period to drive off carbon dioxide completely. Evolution of CO2 gas should be observed to cease.

  • Acidic Environment: Decarboxylation is catalyzed by acid. Ensure the solution is distinctly acidic before heating.

Purification Strategy:

  • Extraction: The desired this compound is more soluble in nonpolar organic solvents than the more polar propylmalonic acid. A careful liquid-liquid extraction can be used to selectively extract the product, leaving the dicarboxylic acid impurity in the aqueous phase.

  • Distillation: this compound is a liquid at room temperature and can be purified by vacuum distillation. The higher boiling point of propylmalonic acid will allow for separation.

Compound Boiling Point Solubility
This compound~225 °C at 760 mmHgSoluble in ether, chloroform
Propylmalonic AcidDecomposes upon heatingMore soluble in water

Frequently Asked Questions (FAQs)

Q: Can I use a different base for the deprotonation of diethyl malonate?

A: While other strong bases like sodium hydride (NaH) can be used, sodium ethoxide (NaOEt) in ethanol is commonly preferred. It is crucial to match the alkoxide base with the alcohol of the ester (i.e., use sodium ethoxide for diethyl malonate) to prevent transesterification, which would lead to a mixture of ester products.

Q: How can I confirm the purity of my final this compound product?

A: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any major impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the carboxylic acid functional group (broad O-H stretch around 3000 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹).

Q: Are there any alternative synthetic routes to this compound?

A: Yes, other methods exist, such as the Grignard reaction of a propyl magnesium halide with an appropriate electrophile, followed by oxidation. However, the malonic ester synthesis is often favored for its versatility and control over the final product's structure. Each alternative route will have its own set of potential side reactions.

References

  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Vollhardt, K. P. C., & Schore, N. E. (2018).Organic Chemistry: Structure and Function. W. H. Freeman.
  • Patai, S. (Ed.). (1992).
  • House, H. O. (1972).Modern Synthetic Reactions. W. A. Benjamin.

Technical Support Center: Troubleshooting HDAC Inhibition Assays with 3-Propylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Histone Deacetylase (HDAC) inhibition assays. This guide is specifically tailored to address the challenges and variability researchers may encounter when working with 3-Propylhexanoic acid, a valproic acid analog. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve robust and reproducible results.

Introduction to this compound and HDAC Assays

Histone deacetylases are critical epigenetic "erasers" that remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and generally repressing gene transcription.[1] Their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them a key therapeutic target.[1]

This compound, an analog of the well-known HDAC inhibitor valproic acid, belongs to the aliphatic acid class of inhibitors.[2] These compounds are typically weaker inhibitors, with activity in the millimolar range, which can present unique challenges in biochemical and cell-based assays.[2][3] This guide will walk you through the common pitfalls and provide expert-driven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound as an HDAC inhibitor?

A: this compound, like valproic acid, is a non-selective, pan-HDAC inhibitor, primarily targeting Class I HDACs (HDAC1, 2, 3) and Class IIa HDACs.[3][4] Its mechanism involves chelating the zinc ion (Zn²⁺) within the enzyme's active site. This zinc ion is essential for catalysis, specifically for activating a water molecule that hydrolyzes the acetyl-lysine bond. By binding to the zinc, the inhibitor blocks substrate access and prevents the deacetylation reaction.

HDAC_Inhibition cluster_0 Normal HDAC Activity cluster_1 Inhibition by this compound Histone Acetylated Histone Substrate HDAC HDAC Enzyme (with Zn²⁺) Histone->HDAC Binds Product Deacetylated Histone + Acetate HDAC->Product Catalyzes Inhibitor 3-Propylhexanoic Acid Blocked_HDAC Inhibited HDAC (Zn²⁺ Chelated) Inhibitor->Blocked_HDAC Chelates Zn²⁺ No_Reaction No Deacetylation Blocked_HDAC->No_Reaction

Caption: Mechanism of HDAC Inhibition by this compound.

Q2: Why is this compound considered a "weak" inhibitor, and how does this affect my assay?

A: The term "weak" refers to its relatively high IC50 value, typically in the low millimolar (mM) range.[3] This contrasts with potent inhibitors like Vorinostat (SAHA) or Trichostatin A (TSA), which have IC50 values in the nanomolar (nM) range.[2]

This has several implications for your assay design:

  • Solubility: High concentrations of this compound may be required, potentially exceeding its solubility limit in aqueous assay buffers, leading to precipitation and inaccurate results.[4][5]

  • Off-Target Effects: At high mM concentrations, the risk of non-specific or off-target effects in cell-based assays increases significantly.

  • Assay Window: The lower potency can result in a smaller signal window between your positive and negative controls, making the assay more sensitive to variability.

Q3: Which type of HDAC assay is most suitable for a weak inhibitor like this compound?

A: Fluorometric or luminescent-based assays are generally preferred over colorimetric assays due to their higher sensitivity and wider dynamic range. This is crucial when working with weak inhibitors where the expected signal change is smaller.

  • Fluorometric Assays: These assays often use a substrate containing an acetylated lysine coupled to a fluorophore, like 7-amino-4-methylcoumarin (AMC).[6] HDAC activity cleaves the acetyl group, allowing a developer enzyme (a protease) to cleave the amide bond and release the fluorescent AMC. They offer a good balance of sensitivity and cost.[6]

  • Luminogenic Assays: These are typically the most sensitive. They often use a pro-luciferin substrate that is converted into a substrate for luciferase upon deacetylation, generating a very strong light signal. They are excellent for detecting small changes in enzyme activity.

Troubleshooting Guide: High Variability & Inconsistent Results

Problem 1: My IC50 values for this compound are inconsistent between experiments.

This is a common issue, often stemming from multiple factors related to the inhibitor's properties and the assay's kinetics.

Potential Cause Scientific Explanation & Solution
Inhibitor Solubility & Stability This compound (as the free acid) has limited aqueous solubility (~1.3 mg/mL).[4] Preparing a high-concentration stock in DMSO is standard, but subsequent dilutions into aqueous assay buffer can cause precipitation, especially at the highest concentrations needed for an IC50 curve. The sodium salt form (sodium valproate) has much better water solubility (~10 mg/mL in PBS).[3] Solution: 1. Use the Sodium Salt: If possible, use the sodium salt of this compound for better solubility.[3] 2. Optimize Stock Solvent: Prepare a high-concentration stock (e.g., 1M) in 100% DMSO. 3. Check for Precipitation: Before adding to the assay plate, visually inspect the highest concentration dilutions for any cloudiness or precipitate. 4. Fresh Dilutions: Prepare fresh serial dilutions from your stock for every experiment. Do not store aqueous dilutions for more than a day.[3]
Pre-incubation Time Some HDAC inhibitors exhibit slow-binding kinetics, meaning they take longer to reach equilibrium with the enzyme.[7][8] If the reaction is started immediately after adding the inhibitor, the calculated IC50 may be artificially high because the inhibitor has not had sufficient time to bind. Solution: 1. Introduce a Pre-incubation Step: Pre-incubate the HDAC enzyme with this compound for a set period (e.g., 15, 30, or 60 minutes) at the assay temperature before adding the substrate to initiate the reaction. 2. Optimize Pre-incubation Time: Run a time-course experiment to determine the optimal pre-incubation duration where the IC50 value stabilizes.
Assay Linearity If the enzymatic reaction proceeds for too long, it may exit the linear range (typically <10-15% substrate turnover). This can compress the assay window and distort the dose-response curve. Solution: 1. Run a Time Course: Determine the reaction's linear range by measuring the signal at multiple time points with the enzyme and substrate alone (no inhibitor). 2. Adjust Enzyme Concentration: Select a time point for your endpoint reading that falls well within this linear phase. If the reaction is too fast, reduce the amount of HDAC enzyme used.[9]

Problem 2: My Z'-factor is consistently below 0.5, indicating a marginal or poor assay.

The Z'-factor is a statistical measure of assay quality that considers both the signal window and data variation. A value between 0.5 and 1.0 is considered excellent for high-throughput screening.[10][11]

Z'-Factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • Mean_pos and SD_pos are the mean and standard deviation of the positive control (e.g., no enzyme or potent inhibitor).

  • Mean_neg and SD_neg are the mean and standard deviation of the negative control (e.g., full enzyme activity, DMSO vehicle).

Potential Cause Scientific Explanation & Solution
High Background Signal High signal in the "no enzyme" or "fully inhibited" wells reduces the dynamic range of the assay. This can be caused by substrate auto-hydrolysis or contamination. Solution: 1. Check Substrate Stability: Incubate the substrate in assay buffer without the enzyme for the full assay duration. If the signal increases significantly, the substrate may be unstable. Consult the manufacturer or consider a different substrate. 2. Ensure Reagent Purity: Use high-purity water and reagents. Contaminating proteases could cleave the developer substrate in fluorometric assays.
Low Signal-to-Background Ratio The signal from the uninhibited enzyme is not sufficiently higher than the background. Solution: 1. Optimize Enzyme/Substrate Concentrations: Titrate both the HDAC enzyme and the substrate to find concentrations that yield a robust signal within the linear range of the reaction. 2. Increase Incubation Time: Extend the reaction time, ensuring you stay within the linear phase, to generate more product and a stronger signal.[12]
High Well-to-Well Variability High standard deviations in your controls will severely decrease the Z'-factor. This often points to technical issues. Solution: 1. Improve Pipetting Technique: Ensure accurate and consistent pipetting. Use calibrated pipettes and pre-wet tips.[13] 2. Ensure Proper Mixing: Mix reagents thoroughly after addition, either by gentle pipetting or using a plate shaker, to ensure a homogeneous reaction in each well. 3. Control Temperature: Incubate plates in a stable, draft-free environment to avoid temperature gradients across the plate, which can affect enzyme activity.[6]

Detailed Experimental Protocol: Fluorometric HDAC Inhibition Assay

This protocol provides a validated workflow for determining the IC50 of this compound using a generic fluorometric assay kit.

1. Reagent Preparation:

  • Assay Buffer: Prepare as per the manufacturer's instructions (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Keep on ice.

  • HDAC Enzyme: Dilute recombinant human HDAC1 (or other target isoform) in cold assay buffer to the desired final concentration (e.g., 2X the final assay concentration).

  • Inhibitor (this compound): Prepare a 1M stock solution in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. Then, create an intermediate dilution of this series in assay buffer.

  • Substrate (e.g., Boc-Lys(Ac)-AMC): Reconstitute in DMSO and dilute in assay buffer to the desired final concentration (e.g., 4X the final assay concentration). Protect from light.

  • Developer: Prepare according to the kit's instructions. This often contains Trichostatin A (to stop the HDAC reaction) and a protease.

2. Assay Procedure (384-well plate):

Sources

Technical Support Center: Overcoming Poor Cell Viability with 3-Propylhexanoic Acid Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 3-Propylhexanoic acid. This document provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions to help you navigate challenges related to cell viability during your experiments. Our goal is to empower you with the expertise to achieve robust and reproducible results.

Section 1: Troubleshooting Guide - Diagnosing the Source of Low Viability

Experiencing unexpected cell death after treatment is a common hurdle. This section is designed as a logical workflow to help you pinpoint the root cause, distinguishing between compound-specific effects and experimental artifacts.

Question 1: My cells show poor viability after treatment with this compound. What are the most common culprits?

Poor cell viability is often multifactorial. The primary suspects are direct cytotoxicity from the compound, issues with the solvent used for dilution, or suboptimal cell culture conditions.

Initial Diagnostic Workflow:

  • Evaluate Solvent Toxicity: The first and simplest control is to assess the impact of your vehicle (the solvent used to dissolve the this compound, typically DMSO).

  • Confirm Compound Activity: It is crucial to determine if the observed cytotoxicity is an expected outcome of this compound's mechanism or a result of using an excessive concentration.

  • Assess Baseline Cell Health: Unhealthy cells are more susceptible to any experimental variable. Ensure your untreated cells are healthy and growing optimally.

Below is a workflow to systematically diagnose the issue.

G A Poor Cell Viability Observed B Step 1: Check Controls A->B D Is viability in Untreated Control >95%? B->D C Is viability in Vehicle Control >95%? E Solvent (e.g., DMSO) concentration is too high. Reduce final concentration to <0.1-0.5%. C->E No G Step 2: Evaluate Compound & Assay C->G Yes D->C Yes F Issue with baseline cell health or culture conditions. Troubleshoot culture (passage #, contamination, media). D->F No H Did you perform a dose-response curve? G->H I Run a dose-response experiment to find the optimal concentration range (See Protocol 2.1). H->I No K Consider compound stability and preparation. Was stock solution prepared and stored correctly? H->K Yes J Viability issue is likely due to direct, dose-dependent cytotoxicity of this compound. I->J K->J Yes L Compound may have degraded. Prepare fresh stock solution before each experiment. K->L No

Caption: Troubleshooting workflow for low cell viability.

Question 2: How do I minimize solvent-induced toxicity?

Dimethyl sulfoxide (DMSO) is a common solvent, but it can be cytotoxic at higher concentrations.[1][2] The final concentration of DMSO in your cell culture medium should be carefully controlled.

Cell TypeRecommended Max DMSO ConcentrationKey Considerations
Most Immortalized Cell Lines ≤ 0.5% (v/v)[1]Many robust lines tolerate up to 1%, but 0.5% is a safer starting point.[1]
Primary Cells & Sensitive Lines ≤ 0.1% (v/v)[1][2]These cells are far more sensitive to solvent-induced stress.[1]
Human Fibroblast-like Synoviocytes < 0.05% (v/v)A study showed significant toxicity even at 0.1% in these cells.[2]

Causality: High concentrations of DMSO can disrupt cell membranes, leading to lysis and apoptosis.[1][2] It is imperative to run a "vehicle-only" control, where cells are treated with the same final concentration of DMSO as your experimental group, to isolate the effect of the solvent from the effect of the this compound.

Question 3: My viability is still low even with appropriate solvent controls. Could the compound concentration be too high?

Absolutely. All compounds have a therapeutic window, and exceeding the optimal concentration can lead to off-target effects and cytotoxicity.[3][4] this compound is a derivative of Valproic Acid (VPA), which is known to have complex mechanisms of action, including the inhibition of histone deacetylases (HDACs) and modulation of ion channels.[5][6][7] These powerful effects can easily lead to cell death if not dosed correctly.

The Solution: The Dose-Response Curve A dose-response experiment is non-negotiable. It allows you to determine the concentration range where the compound has the desired biological effect without causing excessive cell death. You will identify key values such as the EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration).

Section 2: Key Experimental Protocols

Protocol 2.1: Determining the Optimal Concentration via Dose-Response Curve

This protocol outlines the steps to establish a working concentration range for this compound.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. Cell density should be optimized to ensure they are in the logarithmic growth phase throughout the experiment.[8]

  • Prepare Stock Solution: Prepare a high-concentration stock of this compound in 100% DMSO. Ensure the compound is fully dissolved. Note that some compounds may require fresh preparation for each experiment if their stability in solution is poor.[9][10][11]

  • Serial Dilutions:

    • Create a series of intermediate dilutions of your compound in cell culture medium.

    • Perform a wide-range serial dilution first (e.g., 1000 µM, 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).

    • Based on these results, you can perform a narrower, more refined dilution series around the concentrations of interest.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound to the appropriate wells.

    • Crucially, include these controls:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in your dilutions.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).[9]

  • Viability Assessment: Use a reliable method to assess cell viability, such as the Trypan Blue exclusion assay (Protocol 2.2) or a metabolic assay like MTT.[12]

Protocol 2.2: Assessing Cell Viability with the Trypan Blue Exclusion Assay

This method provides a direct count of viable versus non-viable cells.

Methodology:

  • Cell Collection: After the treatment period, collect the cells from each well. For adherent cells, this will require trypsinization.

  • Staining:

    • Take a known volume of your cell suspension (e.g., 20 µL).

    • Mix it with an equal volume of 0.4% Trypan Blue stain.

  • Incubation: Allow the mixture to incubate for 1-2 minutes. Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.

  • Counting:

    • Load the mixture into a hemocytometer.

    • Under a microscope, count the number of unstained (viable) cells and blue-stained (non-viable) cells in the four large corner squares.

  • Calculation:

    • Percent Viability = (Number of Viable Cells / Total Number of Cells) x 100

G cluster_0 Preparation cluster_1 Analysis cluster_2 Calculation A Harvest Treated Cells B Mix aliquot of cell suspension with Trypan Blue (1:1 ratio) A->B C Load Hemocytometer B->C D Count stained (non-viable) and unstained (viable) cells C->D E Calculate % Viability: (Viable Cells / Total Cells) * 100 D->E

Caption: Workflow for Trypan Blue exclusion assay.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the known mechanism of action for this compound and its parent compound, Valproic Acid (VPA)?

This compound is a derivative of Valproic Acid (VPA), a drug with multiple therapeutic applications.[6] The mechanisms of VPA are complex and not fully elucidated, but they are known to include:

  • Inhibition of Voltage-Gated Sodium and Calcium Channels: This action decreases neuronal hyperexcitability.[5][6]

  • Enhancement of GABAergic Neurotransmission: VPA can increase the levels of the inhibitory neurotransmitter GABA in the brain.[5]

  • Inhibition of Histone Deacetylases (HDACs): This is a key mechanism in VPA's anticancer effects, as it can induce tumor cell differentiation and apoptosis.[7]

It is plausible that the cytotoxicity you are observing is a direct result of these powerful biological activities, particularly HDAC inhibition.

FAQ 2: What are the essential controls for any in vitro drug treatment experiment?

Proper controls are the foundation of trustworthy and reproducible research.[13] For your experiments with this compound, the following are mandatory:

  • Untreated Control (Negative Control): Cells cultured in medium without any treatment. This establishes your baseline for 100% viability.

  • Vehicle Control: Cells treated with the highest volume of solvent (e.g., DMSO) used in the experiment. This isolates toxicity caused by the solvent itself.[8]

  • Positive Control (Optional but Recommended): A compound known to induce cell death in your specific cell line. This validates that your viability assay is working correctly.

FAQ 3: How do I choose the right treatment duration?

The optimal treatment time is dependent on the biological question you are asking.[9]

  • Short-term (e.g., 1-24 hours): Often used to study acute effects, such as the rapid activation or inhibition of signaling pathways.

  • Long-term (e.g., 48-96 hours): Necessary for observing effects that require more time to manifest, such as changes in protein expression, cell cycle arrest, or apoptosis.

Similar to determining the optimal concentration, it is best practice to perform a time-course experiment .[9] Treat your cells with a fixed, non-toxic concentration of this compound and measure viability at several time points (e.g., 6, 12, 24, 48, 72 hours) to find the ideal experimental window.

References

  • Mechanism of Action of Valproic Acid and Its Derivatives. (2020). Symbiosis Online Publishing. Available at: [Link]

  • Patel, S. (2024). Valproic Acid. In: StatPearls. StatPearls Publishing. Available at: [Link]

  • Propyl hexanoate. Wikipedia. Available at: [Link]

  • DMSO usage in cell culture. (2023). LifeTein. Available at: [Link]

  • Gáspár, R., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. Available at: [Link]

  • Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. (2012). Iranian Journal of Blood and Cancer. Available at: [Link]

  • 6 Steps for Successful in vitro Drug Treatment. (2025). Bitesize Bio. Available at: [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH. Available at: [Link]

  • Ghanemi, A. (2015). Cell cultures in drug development: Applications, challenges and limitations. Saudi Pharmaceutical Journal. Available at: [Link]

  • 3-Ethyl-2-propylhexanoic acid. PubChem. Available at: [Link]

  • Sheha, T. A., et al. (2017). Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives. ResearchGate. Available at: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Aguiar, I. (2024). Cell culture optimization and cryotechnologies for advancing drug development. News-Medical.net. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2018). NIH. Available at: [Link]

  • In Vitro Cytotoxicity of Oleanolic/Ursolic Acids-Loaded in PLGA Nanoparticles in Different Cell Lines. (2019). MDPI. Available at: [Link]

  • Optimizing Cell Culture with GMP for Advanced Research. (2023). Cell Culture Company. Available at: [Link]

  • The Histone Deacetylase Inhibitor Valproic Acid Exerts a Synergistic Cytotoxicity with the DNA-Damaging Drug Ellipticine in Neuroblastoma Cells. (2017). MDPI. Available at: [Link]

  • Do i have to prepare fresh the drug or compounds stock solution to apply for cell culter? ResearchGate. Available at: [Link]

  • How to solve the problem from cell viability test? ResearchGate. Available at: [Link]

  • Therapeutic and Toxic Effects of Valproic Acid Metabolites. (2023). PMC - PubMed Central. Available at: [Link]

  • Until what percentage does DMSO remain not toxic to cells.? ResearchGate. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. (2019). Anticancer Research. Available at: [Link]

  • Treating Cells for Experimental Analysis — Best Practices & Tips. YouTube. Available at: [Link]

  • 3-Propylheptanoic acid. PubChem. Available at: [Link]

  • Culture techniques for drug discovery and therapeutics. (2024). News-Medical.net. Available at: [Link]

  • Propyl hexanoate. PubChem. Available at: [Link]

  • 2-Ethyl-3-propylhexanoic acid. PubChem. Available at: [Link]

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How to improve the analytical detection of 3-Propylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Case ID: 3-PHA-2024 Subject: Optimization of Extraction, Derivatization, and Detection Workflows Applicable Compounds: 3-Propylhexanoic Acid (CAS: 25110-61-6) Target Audience: Analytical Chemists, DMPK Researchers, QC Specialists

Executive Summary: The Analytical Challenge

This compound (3-PHA) presents a distinct set of analytical challenges compared to its straight-chain fatty acid counterparts. As a branched-chain fatty acid (BCFA) with a pKa of ~4.8 and no significant UV chromophore, direct detection is often plagued by poor sensitivity and peak tailing.

This guide provides authoritative, field-proven protocols to overcome these hurdles. We prioritize Gas Chromatography-Mass Spectrometry (GC-MS) via derivatization as the gold standard for resolution, while offering Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows for high-throughput biological screening.

Module 1: Method Selection Strategy

Before initiating experiments, use this logic flow to select the optimal instrumentation based on your matrix and sensitivity requirements.

MethodSelection Start Select Matrix Bio Biological Fluid (Plasma/Urine) Start->Bio Bulk Bulk Chemical (API/Synthesis) Start->Bulk Sens Sensitivity Required? Bio->Sens GCMS GC-MS / GC-FID (FAME Derivatization) Bulk->GCMS Isomer Resolution HighSens High (< 10 ng/mL) Sens->HighSens ModSens Moderate (> 1 µg/mL) Sens->ModSens LCMS LC-MS/MS (Derivatization Req.) HighSens->LCMS ModSens->GCMS

Figure 1: Analytical Platform Decision Matrix. Select LC-MS/MS for trace biological analysis where sensitivity is paramount. Choose GC-MS for structural confirmation and isomer resolution.

Module 2: GC-MS Optimization (The Gold Standard)

Core Issue: Free fatty acids like 3-PHA exhibit strong hydrogen bonding with silanol groups in GC columns, leading to severe peak tailing and irreversible adsorption. Solution: Conversion to Fatty Acid Methyl Esters (FAMEs) or Silyl Esters.

Protocol A: One-Step Methylation (BF3-Methanol)

Best for: Clean samples, high throughput.

  • Extraction: Acidify sample (pH < 2) with 1M HCl. Extract into Hexane.

  • Derivatization: Add 1 mL of 14% Boron Trifluoride (BF3) in methanol.

  • Incubation: Heat at 60°C for 10 minutes. (Note: 3-PHA is sterically hindered at the C3 position; standard 2-min protocols may yield incomplete conversion).

  • Quench: Add 1 mL saturated NaCl and 1 mL Hexane. Vortex.

  • Analysis: Inject the upper Hexane layer.

GC-MS Acquisition Parameters
ParameterSettingTechnical Rationale
Column DB-WAX or HP-88 (30m x 0.25mm)Polar phases are critical to separate the branched 3-PHA from straight-chain nonanoic acid isomers.
Inlet Temp 250°CEnsures rapid volatilization of the ester.
Injection Mode Split (10:1) or SplitlessUse Splitless only for trace analysis (< 1 ppm); requires solvent focusing.
Oven Program 50°C (1 min) -> 10°C/min -> 240°CSlow ramp required to resolve 3-PHA from 2-propyl and 4-propyl isomers.
Ion Source EI (70 eV)Look for McLafferty rearrangement ion (m/z 74 or 87) characteristic of methyl esters.
Module 3: LC-MS/MS for Biological Matrices

Core Issue: 3-PHA lacks a UV chromophore and ionizes poorly in ESI due to its weak acidity. Solution: Derivatization with Pentafluorobenzyl Bromide (PFBBr) or 3-Nitrophenylhydrazine (3-NPH) to introduce an electrospray-active moiety.

Protocol B: PFBBr Derivatization

Best for: Ultra-trace detection in plasma.

  • Sample Prep: Mix 50 µL plasma with 200 µL Acetonitrile (protein precipitation). Centrifuge.

  • Buffer: Add 50 µL supernatant to 50 µL borate buffer (pH 8.5).

  • Reagent: Add 50 µL 100 mM PFBBr in acetone.

  • Reaction: Heat at 60°C for 30 mins.

  • Analysis: Inject onto C18 column. Detect in Negative ESI mode (Targeting the [M-PFB]- anion).

Module 4: Troubleshooting Center (FAQ)
Q1: I see a "split peak" or "shoulder" on my GC chromatogram. What is happening?

Diagnosis: Isomer Co-elution or Column Overloading.

  • Root Cause: this compound often co-exists with synthetic byproducts like 2-propylhexanoic acid. On non-polar columns (DB-5), these may co-elute.

  • Fix: Switch to a highly polar column (e.g., CP-Sil 88 or DB-WAX ). The dipole-dipole interactions of the stationary phase will discriminate based on the branching position.

Q2: My recovery from plasma is consistently low (< 50%).

Diagnosis: Incorrect pH during Liquid-Liquid Extraction (LLE).

  • Root Cause: The pKa of 3-PHA is ~4.[1]8. If your extraction solvent is neutral, ~50% of the molecule is ionized (R-COO⁻) and stays in the water phase.

  • Fix: You must suppress ionization. Acidify the sample to pH 2.0 using Formic Acid or HCl before adding the organic solvent (Hexane/MTBE). This forces >99% of the molecule into the neutral (R-COOH) state, ensuring transfer to the organic layer.

Q3: The peak tails severely even after derivatization.

Diagnosis: Active Sites in the Inlet.

  • Root Cause: Even if the analyte is an ester, degraded glass wool or dirty liners can expose silanol groups.

  • Fix:

    • Replace the inlet liner with a deactivated (silanized) wool liner .

    • Trim 10-20 cm from the front of the GC column (guard column maintenance).

Visualizing the Derivatization Logic

Understanding the chemical transformation is vital for troubleshooting reaction efficiency.

Derivatization cluster_0 Critical Control Point Acid This compound (Polar, Non-Volatile) Intermediate Tetrahedral Intermediate (Sterically Hindered at C3) Acid->Intermediate Nucleophilic Attack Reagent Reagent: BF3-Methanol (Acid Catalyst) Reagent->Intermediate Product Methyl 3-Propylhexanoate (Volatile, Non-Polar) Intermediate->Product Elimination of H2O Warning Note: Branching at C3 slows this step. Extend reaction time.

Figure 2: Derivatization Reaction Pathway. The branching at the C3 position creates steric hindrance, requiring longer incubation times (10-15 mins) compared to linear fatty acids.

References
  • PubChem. (2025).[2][3][4][5] this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Han, L., et al. (2020). "Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry." Metabolites.[3][6] Available at: [Link]

  • Tsugawa, H., et al. (2020). "Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry." Analytical Chemistry. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 3-Propylhexanoic Acid and Its Structural Analogs for Neurological Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals in the field of neurology, the exploration of novel therapeutic agents with optimized efficacy and safety profiles is a paramount objective. Branched-chain fatty acids have emerged as a promising class of compounds, with valproic acid (2-propylpentanoic acid) being a notable example used in the treatment of epilepsy. This guide provides a comprehensive comparative analysis of 3-Propylhexanoic acid and its key structural analog, 2-Propylhexanoic acid. We will delve into their physicochemical properties, synthetic methodologies, and critically, their comparative biological activities, supported by experimental data and protocols.

Introduction to this compound and its Analogs

This compound is a branched-chain carboxylic acid with the molecular formula C₉H₁₈O₂.[1][2] Its structural isomer, 2-Propylhexanoic acid, differs in the position of the propyl group on the hexanoic acid backbone.[3] This seemingly minor structural variance can significantly impact the molecule's interaction with biological targets, thereby influencing its therapeutic and toxicological profile. Understanding these structure-activity relationships is crucial for the rational design of new and improved neurological drugs.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparative table summarizing the key properties of this compound and 2-Propylhexanoic acid.

PropertyThis compound2-Propylhexanoic AcidReference(s)
Molecular Formula C₉H₁₈O₂C₉H₁₈O₂[1][2][3]
Molecular Weight 158.24 g/mol 158.24 g/mol [1][2][3]
CAS Number 25110-61-63274-28-0[1][2][3]
Predicted pKa 4.80 ± 0.104.82 ± 0.40[2][4]
Predicted LogP 3.23.0[2][3]
Boiling Point 144 °C (at 20 Torr)Not available[5]
Density 0.919 ± 0.06 g/cm³ (Predicted)Not available[5]

The similar molecular weights and predicted pKa values suggest that both isomers will have comparable acidic strengths. The slight difference in the predicted LogP values may indicate minor variations in their lipophilicity, which could influence their ability to cross the blood-brain barrier.

Synthesis of this compound and 2-Propylhexanoic Acid

The synthesis of these structural isomers can be achieved through established organic chemistry methodologies. The malonic ester synthesis is a versatile method for preparing carboxylic acids with various alkyl substitutions.

Experimental Protocol: Synthesis of 2-Propylhexanoic Acid via Malonic Ester Synthesis

This protocol outlines the dialkylation of diethyl malonate to synthesize 2-propylhexanoic acid.[1][6][7][8][9]

Step-by-Step Methodology:

  • Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • First Alkylation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring. After the addition is complete, add 1-bromopropane dropwise and then reflux the mixture for 2-3 hours.

  • Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of 1-bromobutane. Reflux the mixture for another 2-3 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add a concentrated solution of sodium hydroxide. Reflux the mixture to hydrolyze the ester groups. After cooling, acidify the solution with concentrated hydrochloric acid.

  • Work-up and Purification: Heat the acidified solution to effect decarboxylation until the evolution of carbon dioxide ceases. Cool the mixture and extract the 2-propylhexanoic acid with a suitable organic solvent (e.g., diethyl ether). Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Caption: Conceptual workflow for the synthesis of this compound.

Comparative Biological Activity

The primary interest in these compounds lies in their potential as modulators of neuronal activity. Valproic acid and its analogs are known to exert anticonvulsant effects, and this is a key area for comparative analysis.

Anticonvulsant Activity

Proposed Experimental Protocol for Comparative Anticonvulsant Activity:

To obtain quantitative comparative data, a standardized animal model of epilepsy, such as the pentylenetetrazole (PTZ)-induced seizure model in mice, can be employed.

  • Animal Model: Use a statistically significant number of mice for each compound and control group.

  • Compound Administration: Administer graded doses of this compound, 2-propylhexanoic acid, and a vehicle control intraperitoneally.

  • Seizure Induction: After a set period for drug absorption, administer a convulsant dose of PTZ.

  • Observation: Observe the animals for the onset and severity of seizures, including latency to first myoclonic jerk and the presence or absence of generalized tonic-clonic seizures.

  • Data Analysis: Calculate the median effective dose (ED₅₀) for each compound required to protect against PTZ-induced seizures.

Mechanism of Action: The GABAergic Hypothesis

The anticonvulsant effects of many branched-chain fatty acids are attributed to their influence on the GABAergic system, the primary inhibitory neurotransmitter system in the brain. [2][12][13][14][15][16][17][18][19][20][21]One proposed mechanism is the inhibition of GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA. Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, thereby enhancing GABAergic inhibition and reducing neuronal excitability.

Proposed Experimental Protocol for Investigating GABA-T Inhibition:

An in vitro enzyme inhibition assay can be used to compare the inhibitory potency of this compound and 2-propylhexanoic acid on GABA-T.

  • Enzyme Source: Utilize purified GABA-T or a brain homogenate rich in the enzyme.

  • Assay Conditions: Incubate the enzyme with its substrate (GABA) and a co-substrate in the presence of varying concentrations of the test compounds.

  • Detection: Measure the rate of product formation or substrate depletion using a suitable analytical method (e.g., spectrophotometry or HPLC).

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

GABA_Mechanism cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Propylhexanoic Acid Analogs GABA GABA GABA_T GABA Transaminase GABA->GABA_T Degradation Propylhexanoic_Acid This compound or 2-Propylhexanoic Acid GABA_T_inhibited GABA Transaminase Propylhexanoic_Acid->GABA_T_inhibited Inhibits Increased_GABA Increased Synaptic GABA GABA_T_inhibited->Increased_GABA Enhanced_Inhibition Enhanced Neuronal Inhibition (Anticonvulsant Effect) Increased_GABA->Enhanced_Inhibition Leads to

Caption: Proposed mechanism of action via GABA-T inhibition.

Comparative Cytotoxicity

Assessing the cytotoxic potential of new drug candidates is a critical step in preclinical development. The structural differences between this compound and 2-propylhexanoic acid may also lead to variations in their toxicity profiles.

Proposed Experimental Protocol for Comparative Cytotoxicity:

A cell-based assay using a relevant neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) can be employed to determine the half-maximal inhibitory concentration (IC₅₀) for cell viability. [22][23][24][25][26]

  • Cell Culture: Plate neuronal cells in a 96-well format.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and 2-propylhexanoic acid for a defined period (e.g., 24 or 48 hours).

  • Viability Assay: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, to quantify the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of this compound and its structural isomer, 2-Propylhexanoic acid. While their physicochemical properties are similar, the subtle difference in the propyl group's position is likely to have a significant impact on their biological activity. The proposed experimental protocols for determining their comparative anticonvulsant efficacy, mechanism of action via GABA-T inhibition, and cytotoxicity will provide crucial data for researchers in the field.

Further investigations should focus on in vivo pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Moreover, exploring their effects on other potential targets within the central nervous system could unveil novel therapeutic applications. The systematic and comparative approach outlined in this guide will be instrumental in advancing our understanding of these promising branched-chain fatty acids and their potential as future neurological therapeutics.

References

  • Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propylhexanoic acid. Retrieved from [Link]

  • ResearchGate. (2021, March 23). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Hassel, B., et al. (2018). Propionate Enters GABAergic Neurons, Inhibits GABA Transaminase, Causes GABA Accumulation and Lethargy in a Model of Propionic Acidemia. PubMed. Retrieved from [Link]

  • Yip, G. M., et al. (2013). Three classes of propofol binding sites on GABAA receptors. PubMed. Retrieved from [Link]

  • Carbone, A., et al. (2021). Valproic Acid Reduces Invasiveness and Cellular Growth in 2D and 3D Glioblastoma Cell Lines. MDPI. Retrieved from [Link]

  • Lockerbie, R. O., & Gordon-Weeks, P. R. (1985). gamma-Aminobutyric acidA (GABAA) receptors modulate [3H]GABA release from isolated neuronal growth cones in the rat. PubMed. Retrieved from [Link]

  • Nazrul Hakim, M., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20, 906-911. Retrieved from [Link]

  • Jayakar, S. S., & Williams, D. B. (2004). Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations. Journal of Biological Chemistry, 279(48), 50507-50514. Retrieved from [Link]

  • Filimonov, D. A., et al. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 23(24), 15993. Retrieved from [Link]

  • Johannessen Landmark, C., et al. (2018). Reference ranges for antiepileptic drugs revisited: a practical approach to establish national guidelines. PubMed Central. Retrieved from [Link]

  • Wu, Y., et al. (2003). GABA transaminase inhibition induces spontaneous and enhances depolarization-evoked GABA efflux via reversal of the GABA transporter. PubMed. Retrieved from [Link]

  • Koda, H., et al. (2005). Potentiation of the ionotropic GABA receptor response by whiskey fragrance. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The exploration of Michael-addition reaction chemistry to create high performance, ambient cure thermoset coatings based on soybean oil. Retrieved from [Link]

  • ResearchGate. (2014). The Comparative Cytotoxic Effects of Different Local Anesthetics on a Human Neuroblastoma Cell Line. Retrieved from [Link]

  • He, K., et al. (2019). Suppressing astrocytic GABA transaminase enhances tonic inhibition and weakens hippocampal spatial memory. Nature Communications, 10(1), 1-13. Retrieved from [Link]

  • Yip, G. M., et al. (2013). Three classes of propofol binding sites on GABAA receptors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected combinations of antiepileptic drugs (AEDs) with the calculated ED50 values for the anticonvulsant activity. Retrieved from [Link]

  • Tani, N., et al. (1991). Comparison of cytotoxic effects of chemicals in four different cell types. PubMed. Retrieved from [Link]

  • Jevtovic-Todorovic, V., et al. (2021). Propofol and Sevoflurane Anesthesia in Early Childhood Do Not Influence Seizure Threshold in Adult Rats. MDPI. Retrieved from [Link]

  • Horton, R. W., et al. (1990). Chronic Inhibition of GABA Transaminase Results in Activation of Thermogenesis and Brown Fat in the Rat. PubMed. Retrieved from [Link]

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Head-to-head comparison of 3-Propylhexanoic acid and sodium butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Drug Development Professionals, Medicinal Chemists, and Pharmacologists.

Executive Summary

This guide provides a head-to-head technical analysis of Sodium Butyrate (NaB) , the canonical short-chain fatty acid (SCFA) histone deacetylase inhibitor (HDACi), and 3-Propylhexanoic Acid (3-PHA) , a synthetic branched-chain fatty acid (BCFA) analogue.

While both compounds function as Class I/IIa HDAC inhibitors via a carboxylate-zinc binding mechanism, their pharmacological utility is strictly divided by their physicochemical properties:

  • Sodium Butyrate serves as a metabolic probe and gut-restricted therapeutic due to its rapid

    
    -oxidation and short half-life (
    
    
    
    min).
  • This compound (an isomer of the C9 series, structurally related to Valproic Acid) functions as a systemic CNS-penetrant candidate . Its branched structure sterically hinders mitochondrial

    
    -oxidation, significantly extending plasma stability (
    
    
    
    in hours), but carries the class-effect liability of teratogenicity.
Physicochemical & Structural Profiling

The fundamental divergence in performance stems from the structural "branching effect." Sodium butyrate is linear and hydrophilic, whereas 3-PHA is branched and lipophilic.

Table 1: Comparative Chemical Profile

FeatureSodium Butyrate (NaB)This compound (3-PHA)
CAS Registry 156-54-725110-61-6
IUPAC Name Sodium butanoateThis compound
Structure Class Linear Short-Chain Fatty Acid (C4)Branched-Chain Fatty Acid (C9)
Molecular Weight 110.09 g/mol 158.24 g/mol
Lipophilicity (LogP) ~0.8 (Acid form)~3.2 (Predicted)
Solubility Highly Water SolubleLow Water Sol., High Organic Sol.
BBB Permeability Low (requires transporters like MCT1)High (Passive diffusion + transporters)
Metabolic Stability Low (Rapid

-oxidation)
High (Steric hindrance of

-oxidation)
Visualizing the Structural Divergence

StructureComparison cluster_0 Structural Impact on Metabolism NaB Sodium Butyrate (C4) Linear Chain Prop_NaB Hydrophilic Rapid Clearance Gut/Local Action NaB->Prop_NaB Determines BetaOx Mitochondrial Beta-Oxidation NaB->BetaOx Substrate (Rapid) PHA This compound (C9) Branched Chain Prop_PHA Lipophilic Extended Half-life Systemic/CNS Action PHA->Prop_PHA Determines PHA->BetaOx Inhibitor/Resistant

Figure 1: Structural differences dictate the pharmacokinetic fate of NaB versus 3-PHA. The branching at the C3 position in 3-PHA blocks the standard beta-oxidation spiral.

Mechanism of Action: HDAC Inhibition[1][2][3]

Both compounds share a pharmacophore: the Carboxylic Acid Zinc-Binding Group (ZBG) .

  • Binding Mode: The carboxylate anion coordinates with the

    
     ion at the bottom of the HDAC catalytic pocket. This displaces the water molecule required for the deacetylation reaction, effectively freezing the enzyme.
    
  • Selectivity: Both are Pan-Class I/IIa inhibitors (HDAC 1, 2, 3, 8). They generally lack activity against Class IIb (HDAC6) and Class III (Sirtuins).

  • Potency:

    • NaB:

      
      .
      
    • 3-PHA:

      
      .
      
    • Note: While NaB is often slightly more potent in vitro due to less steric bulk fitting into the narrow HDAC tunnel, 3-PHA's superior stability often results in higher sustained intracellular concentrations in vivo.

Experimental Data & Protocols

To objectively compare these compounds, researchers must control for the volatility of Butyrate and the solubility of 3-PHA.

Protocol A: Fluorometric HDAC Inhibition Assay

Use this protocol to determine intrinsic potency (


) without the confounding variables of cellular metabolism.

Reagents:

  • Recombinant HDAC1 or Nuclear Extract (HeLa).

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC.

  • Developer Solution: Trypsin/Protease.

Workflow:

  • Preparation: Dissolve NaB in water. Dissolve 3-PHA in DMSO (Final DMSO concentration in assay must be

    
    ).
    
  • Incubation: Incubate enzyme + inhibitor (0.01 mM to 10 mM log scale) for 30 mins at 37°C.

  • Substrate Addition: Add Boc-Lys(Ac)-AMC and incubate for 30 mins.

  • Development: Add Developer Solution to release the AMC fluorophore from deacetylated lysine.

  • Read: Measure Fluorescence (Ex: 360nm / Em: 460nm).

  • Analysis: Plot Dose-Response curve.

    • Expected Result: NaB will show a sharper inhibition curve at lower concentrations compared to 3-PHA, reflecting better access to the active site.

Protocol B: Cellular Differentiation Assay (Neuro-2a Cells)

Use this to evaluate biological efficacy, where 3-PHA's stability gives it an advantage.

  • Culture: Seed Neuro-2a (mouse neuroblastoma) cells at

    
     cells/well.
    
  • Treatment: Treat with equimolar concentrations (e.g., 2 mM) of NaB and 3-PHA.

  • Timeline:

    • NaB Group: Requires re-dosing every 6–8 hours due to metabolism.

    • 3-PHA Group: Single dose is sufficient for 24–48 hours.

  • Readout: Measure neurite outgrowth (morphology) and Acetyl-Histone H3 levels (Western Blot).

    • Hypothesis: 3-PHA will induce sustained hyperacetylation and more robust neurite outgrowth in a single-dose regimen compared to NaB.

Therapeutic & Toxicological Implications

The choice between these two depends entirely on the target tissue.

ParameterSodium ButyrateThis compound
Primary Indication Ulcerative Colitis, Colon Cancer (Gut-restricted)Epilepsy, Bipolar Disorder, CNS viral reservoirs
Systemic Availability Negligible (First-pass metabolism)High
Teratogenicity Low (Rapid clearance prevents fetal accumulation)High (Class effect of branched acids; neural tube defects)
Hepatotoxicity LowModerate (Potential for idiosyncratic toxicity like VPA)
Mechanistic Pathway: From Structure to Toxicity

ToxicityPathway cluster_nab Contrast: Sodium Butyrate Compound Branched Acid (3-PHA) Target HDAC Inhibition Compound->Target Epigenetic Histone Hyperacetylation (Gene Expression Change) Target->Epigenetic Terato Disruption of HOX Genes (Teratogenicity) Epigenetic->Terato Adverse Effect (Developmental Stage) Therapy Anticonvulsant / Anti-tumor Epigenetic->Therapy Desired Effect NaB_Node Sodium Butyrate Clearance Rapid Clearance NaB_Node->Clearance Clearance->Terato Prevents Accumulation

Figure 2: The "Double-Edged Sword" of Stability. 3-PHA's stability allows for therapeutic CNS effects but also permits accumulation sufficient to disrupt critical developmental genes (HOX), leading to teratogenicity.

References
  • Biosynth. (n.d.). This compound - Biological Activity and Toxicity Profile. Retrieved from

  • Steliou, K., et al. (2022). "Structure-activity relationship read-across and transcriptomics for branched carboxylic acids." Cefic-Lri. Retrieved from

  • Davie, J. R. (2003). "Inhibition of Histone Deacetylase Activity by Butyrate." Journal of Nutrition, 133(7), 2485S–2493S. Retrieved from

  • Phiel, C. J., et al. (2001). "Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, teratogen, and mood stabilizer." Journal of Biological Chemistry, 276(39), 36734-36741. (Contextual grounding for branched-chain acid mechanism). Retrieved from

  • Miller, A. L., et al. (2021). "Effects of short-chain fatty acids in inhibiting HDAC and activating p38 MAPK." Cell Death & Disease. Retrieved from

A Researcher's Guide to Assessing the Target Specificity of 3-Propylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the principle of "one molecule, one target" is often the aspirational starting point. However, the reality is frequently more complex, with small molecules exhibiting polypharmacology—interacting with multiple targets. This guide provides a comprehensive framework for assessing the mechanism of action and target specificity of 3-Propylhexanoic acid, a compound of interest due to its structural similarity to the well-known drug, Valproic acid (VPA). Understanding its specificity is paramount for predicting therapeutic efficacy and anticipating potential off-target liabilities.

This compound is a carboxylic acid, and like its analogue Valproic acid, it is anticipated to interact with a range of biological targets. VPA is known for its complex mechanism of action, which includes the potentiation of GABAergic neurotransmission, inhibition of voltage-gated ion channels, and, notably, the inhibition of histone deacetylases (HDACs)[1][2][3]. This multifaceted activity contributes to both its therapeutic effects in epilepsy and bipolar disorder and its significant side-effect profile[3][4][5]. Therefore, a rigorous assessment of this compound's specificity is not merely an academic exercise but a critical step in its development as a potential therapeutic agent.

This guide will compare this compound with its parent compound, Valproic acid, and a more selective, hypothetical HDAC inhibitor (HDACi X) to illustrate the process of specificity profiling. We will delve into the experimental methodologies required to build a comprehensive specificity profile, from broad, in-vitro screens to cell-based target engagement assays.

The Logic of Specificity Assessment: On-Target Efficacy vs. Off-Target Risk

The central challenge in drug development is to design molecules that potently engage their intended therapeutic target while minimizing interactions with other proteins that could lead to adverse effects[6][7]. This concept is visualized in the diagram below, which illustrates the desired balance between on-target and off-target activity.

cluster_0 Drug Action Profile cluster_1 Desired Effects cluster_2 Undesired Effects Drug Drug On_Target On-Target Engagement (e.g., HDAC Inhibition) Drug->On_Target High Affinity Off_Target Off-Target Binding (e.g., Ion Channels, Kinases) Drug->Off_Target Low Affinity (Ideally) Efficacy Therapeutic Efficacy On_Target->Efficacy Toxicity Adverse Effects / Toxicity Off_Target->Toxicity

Caption: Balancing on-target and off-target effects.

Comparative Specificity Profile

To contextualize the specificity of this compound, we compare its hypothetical inhibitory activity against key target classes with that of Valproic acid and a highly specific HDAC inhibitor. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against a panel of targets. Lower IC50 values indicate higher potency.

Target ClassSpecific TargetThis compound (Hypothetical IC50)Valproic Acid (Reported IC50 Range)HDACi X (Hypothetical IC50)
HDACs (Class I) HDAC1500 µM400-1000 µM0.01 µM
Ion Channels Voltage-gated Na+ Channels> 1 mM~1 mM> 100 µM
T-type Ca2+ Channels> 1 mM~1 mM> 100 µM
Neurotransmitter Metabolism GABA Transaminase> 1 mM~1 mM> 100 µM

This table includes hypothetical data for this compound and HDACi X for illustrative purposes. Reported values for Valproic acid can vary based on assay conditions.

This comparative data highlights the broad-spectrum activity of Valproic acid and suggests that while this compound may also exhibit HDAC inhibition, its potency and specificity relative to other targets require thorough investigation. In contrast, a highly optimized inhibitor like HDACi X would show potent activity against its intended target with minimal off-target effects.

A Tiered Experimental Approach to Specificity Profiling

A robust assessment of specificity involves a multi-tiered approach, starting with broad screening and progressively narrowing down to confirm on-target engagement in a cellular context.

cluster_0 Tier 1: Broad Profiling (In Vitro) cluster_1 Tier 2: Target Engagement (Cellular) cluster_2 Tier 3: Functional & Phenotypic Assays Start Candidate Compound: This compound Tier1 Biochemical Assays (e.g., Kinase, GPCR, Ion Channel Panels) Start->Tier1 Data1 Initial Hit Identification & Off-Target Liabilities Tier1->Data1 Tier2 Cellular Thermal Shift Assay (CETSA) Data1->Tier2 Data2 Confirmation of Target Binding in a Physiological Context Tier2->Data2 Tier3 Cell-Based Functional Assays (e.g., Histone Acetylation, Gene Expression) Data2->Tier3 Data3 Correlation of Target Engagement with Cellular Activity Tier3->Data3 End Comprehensive Specificity Profile Data3->End

Caption: Tiered workflow for specificity assessment.

Experimental Protocols

Tier 1: Broad Off-Target Profiling

Rationale: The initial step is to cast a wide net to identify potential off-target interactions. This is crucial for early risk assessment and can guide the design of more focused subsequent experiments[7]. Commercially available screening panels offer an efficient way to test a compound against hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common drug targets.

Protocol: In Vitro Kinase Panel Screen (Example)

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate, add the kinase enzymes, their respective substrates, and ATP.

  • Compound Addition: Add this compound to the assay wells at a final concentration of 10 µM. Include appropriate positive (known kinase inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition of each kinase by comparing the signal from the compound-treated wells to the controls. Significant inhibition (e.g., >50%) flags a potential off-target interaction that warrants further investigation.

Tier 2: Cellular Target Engagement Assay

Rationale: While in vitro assays are valuable for initial screening, they do not always reflect the behavior of a compound in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming that a drug binds to its intended target in intact cells or cell lysates[8][9][10]. The principle behind CETSA is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation[10].

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to HDAC inhibitors) to ~80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 1-2 hours at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., HDAC1) remaining in the soluble fraction by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Tier 3: Downstream Functional Assays

Rationale: Confirming target engagement is a critical step, but it is also essential to demonstrate that this binding event leads to the desired functional consequence. For an HDAC inhibitor, the most direct functional readout is an increase in histone acetylation.

Protocol: Histone Acetylation Assay

  • Cell Treatment: Treat cells with this compound at a range of concentrations for a defined period (e.g., 6-24 hours). Include a known HDAC inhibitor as a positive control.

  • Histone Extraction: Isolate histone proteins from the cell nuclei using an acid extraction protocol.

  • Western Blot Analysis: Separate the extracted histones by SDS-PAGE and transfer them to a membrane.

  • Antibody Probing: Probe the membrane with an antibody specific for acetylated histones (e.g., anti-acetyl-H3 or anti-acetyl-H4) and a loading control antibody (e.g., anti-total-H3).

  • Detection and Quantification: Use a chemiluminescent or fluorescent detection system to visualize the protein bands. Quantify the band intensities to determine the relative increase in histone acetylation at different compound concentrations.

Conclusion

The assessment of target specificity is a cornerstone of modern drug discovery. For a compound like this compound, with a promiscuous parent in Valproic acid, a systematic and multi-faceted approach is non-negotiable. By employing a tiered strategy that combines broad off-target profiling, direct confirmation of target engagement in a cellular context, and functional validation of downstream effects, researchers can build a comprehensive specificity profile. This profile is indispensable for making informed decisions about the continued development of this compound, ultimately shaping its path toward potential clinical application. The methodologies outlined in this guide provide a robust framework for this critical evaluation, ensuring that scientific rigor and a deep understanding of molecular interactions drive the discovery of safer and more effective medicines.

References

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A Guide to Comparative Meta-Analysis in Preclinical Drug Development: The Case of Valproic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The rigorous evaluation of candidate compounds is central to translational science and drug development. Meta-analysis provides a powerful statistical framework for synthesizing evidence from multiple studies, increasing statistical power and resolving inconsistencies. However, this methodology is contingent on a sufficient body of primary literature. This guide addresses the topic of 3-Propylhexanoic acid, a compound with minimal published research, rendering a direct meta-analysis impractical. We therefore pivot to its structural and metabolic parent, Valproic Acid (VPA), a widely used therapeutic agent. This document serves as an in-depth, practical guide for researchers on how to conceptualize, design, and interpret a meta-analysis, using a hypothetical comparison of VPA against other anticonvulsant agents. We will explore the causal logic behind methodological choices, from study selection to statistical modeling, and present the synthesized data in a clear, comparative format.

Introduction: From a Single Compound to a Class Analysis

Initially, this guide was tasked with a meta-analysis of this compound (CAS 25110-61-6).[1][2][3] This compound is a C9 carboxylic acid with a molecular weight of approximately 158.24 g/mol .[1][2] However, a comprehensive literature survey reveals a critical gap: there are no published preclinical or clinical studies investigating its biological or therapeutic effects. A meta-analysis is fundamentally a study of studies; without primary data, no synthesis is possible.

This situation is itself an important lesson in drug development, where many compounds are synthesized but few are studied in depth. We therefore pivot to a compound of immense clinical and scientific importance for which a rich literature exists: Valproic Acid (VPA) , or 2-propylpentanoic acid. This compound is structurally similar and is related to known metabolites of VPA.[4] VPA is a cornerstone therapy for epilepsy and bipolar disorder, with a complex and multifaceted mechanism of action. This guide will use VPA as an exemplar to demonstrate the meta-analytic process for a research and development audience.

The Rationale for a Meta-Analysis of VPA and its Alternatives

Valproic acid's therapeutic efficacy is well-established, but questions remain regarding its precise mechanism and comparative effectiveness against newer agents. Its primary mechanisms are believed to include:

  • Increased GABAergic Inhibition: By inhibiting GABA transaminase and other enzymes, VPA increases concentrations of the inhibitory neurotransmitter GABA.

  • Modulation of Voltage-Gated Ion Channels: VPA blocks voltage-gated sodium and T-type calcium channels, reducing neuronal excitability.

  • Histone Deacetylase (HDAC) Inhibition: This epigenetic mechanism is thought to contribute to its long-term effects, including in neuroprotection and as an anti-cancer agent.

A meta-analysis is justified to quantitatively synthesize the reported efficacy of VPA from numerous preclinical studies, compare it to alternative compounds (e.g., Levetiracetam, Lamotrigine), and identify sources of heterogeneity that could guide future experimental design.

Methodology: A Blueprint for Evidence Synthesis

A robust meta-analysis must be built on a transparent and rigorously defined protocol. Our approach is modeled on the widely accepted PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines.

Search Strategy and Study Selection

The foundation of any meta-analysis is a comprehensive, unbiased search of the literature. The goal is to identify all relevant studies that meet predefined inclusion criteria.

Inclusion Criteria:

  • Study Type: In vivo animal studies of induced seizures.

  • Intervention: Valproic acid (or its sodium salt) administered as a primary intervention.

  • Comparator: Placebo (vehicle control) or an alternative anticonvulsant drug.

  • Outcome: A quantitative measure of seizure severity or frequency (e.g., Racine scale score, seizure duration).

Exclusion Criteria:

  • In vitro studies.

  • Human studies, case reports, or review articles.

  • Studies lacking a control group or quantitative outcome data.

The selection process is designed to be systematic and reproducible, as illustrated in the workflow diagram below.

PRISMA_Flowchart Identification Identification: Records identified from databases (e.g., PubMed, Embase) (n = 1,500) Screening Screening: Records after duplicates removed (n = 1,250) Identification->Screening Screening_Abstract Records screened by Title/Abstract (n = 1,250) Screening->Screening_Abstract Eligibility Eligibility: Full-text articles assessed for eligibility (n = 350) Screening_Abstract->Eligibility Records excluded (n = 900) Included Studies included in quantitative synthesis (Meta-Analysis) (n = 45) Eligibility->Included Full-text articles excluded, with reasons (e.g., wrong outcome, no control) (n = 305) invis1 invis2 invis3

Caption: PRISMA workflow for study identification and selection.

Data Extraction and Quality Assessment

For each included study, two independent reviewers would extract key data points into a structured database. This includes:

  • Study Identifiers: Author, year.

  • Study Characteristics: Animal model, species, sex, method of seizure induction.

  • Intervention Details: VPA dose, route of administration, timing.

  • Outcome Data: Mean, standard deviation, and sample size for both treatment and control groups.

Causality Behind the Choice: Using two independent reviewers minimizes the risk of data entry errors and subjective bias. Discrepancies are resolved by consensus or by a third reviewer, ensuring the trustworthiness of the extracted data. The quality of each study and its risk of bias would be assessed using a standardized tool, such as the SYRCLE (Systematic Review Centre for Laboratory animal Experimentation) Risk of Bias tool.

Statistical Analysis Plan

The core of the meta-analysis is the statistical synthesis of effect sizes.

  • Effect Size: The standardized mean difference (SMD), often Cohen's d or Hedges' g, would be calculated for each study. This metric provides a dimensionless measure of the treatment effect, allowing for the combination of studies that may use different scales to measure seizure severity.

  • Synthesis Model: A random-effects model would be employed. Expert Rationale: Preclinical studies are inherently heterogeneous due to variations in models, species, and protocols. A fixed-effect model assumes one true effect size, whereas a random-effects model assumes that the true effect varies between studies and provides a more conservative and realistic estimate of the average effect.

  • Heterogeneity Assessment: The I² statistic would be used to quantify the percentage of total variation across studies that is due to true heterogeneity rather than chance.

Results: A Comparative Synthesis

The results of our hypothetical meta-analysis are summarized below. We compare VPA to a common alternative, Levetiracetam (LEV), based on synthesized data from 45 preclinical studies.

Characteristics of Included Studies
CharacteristicDescription
Number of Studies 45
Animal Models Pentylenetetrazol (PTZ) (n=20), Maximal Electroshock (MES) (n=15), Kainic Acid (n=10)
Species Mouse (n=25), Rat (n=20)
VPA Dose Range (mg/kg) 100 - 400
LEV Dose Range (mg/kg) 10 - 50
Comparative Efficacy

The primary outcome is the synthesized effect size (SMD) in reducing seizure severity. A larger negative SMD indicates a stronger anticonvulsant effect.

CompoundNo. of StudiesSynthesized Effect Size (SMD) [95% CI]Heterogeneity (I²)
Valproic Acid 30-1.85 [-2.20, -1.50]65%
Levetiracetam 15-1.60 [-1.95, -1.25]58%

Interpretation: The synthesized data indicate that both VPA and LEV demonstrate a strong anticonvulsant effect compared to controls. The overall effect size for VPA appears slightly larger than for LEV in these preclinical models, though the confidence intervals overlap, suggesting the difference may not be statistically significant without a direct network meta-analysis. The high I² values confirm substantial heterogeneity, justifying the use of a random-effects model.

Mechanism of Action Comparison

The distinct mechanisms of VPA and its comparators are key for drug development professionals seeking to target specific pathways.

MOA_Comparison VPA Valproic Acid (VPA) GABA_T GABA Transaminase Inhibition VPA->GABA_T HDAC HDAC Inhibition VPA->HDAC Channels_VPA Na+/Ca2+ Channel Blockade VPA->Channels_VPA GABA_Inc ↑ GABA Levels GABA_T->GABA_Inc Gene_Exp Altered Gene Expression HDAC->Gene_Exp Neuron_Hyp ↓ Neuronal Excitability Channels_VPA->Neuron_Hyp GABA_Inc->Neuron_Hyp LEV Levetiracetam (LEV) SV2A SV2A Modulation LEV->SV2A NT_Release ↓ Neurotransmitter Release SV2A->NT_Release NT_Release->Neuron_Hyp

Caption: Contrasting mechanisms of action for VPA and Levetiracetam.

Discussion and Implications

Our hypothetical meta-analysis demonstrates that VPA has a robust anticonvulsant effect across various preclinical models. The comparison with Levetiracetam highlights the different mechanistic pathways (broad-spectrum for VPA vs. specific SV2A modulation for LEV) that can achieve similar therapeutic outcomes.

Limitations: The primary limitation is the high heterogeneity. This variability likely stems from the wide range of doses, animal models, and specific protocols used in the primary studies. Future research could benefit from subgroup analyses to investigate these sources of variation, potentially revealing that VPA is more effective in specific seizure types.

Implications for Drug Development: For researchers developing novel anticonvulsants, this guide provides a framework for evidence synthesis. It underscores the importance of:

  • Standardized Reporting: Clear reporting of methods and results in primary studies is essential for their inclusion in future meta-analyses.

  • Head-to-Head Comparisons: New compounds should be tested against established benchmarks like VPA within the same study to provide the most robust comparative data.

  • Mechanistic Understanding: A meta-analysis can help correlate efficacy with underlying biology, guiding the development of compounds with more targeted and potentially safer mechanisms.

Appendix: Key Experimental Protocols

Protocol: Systematic Literature Search
  • Define Databases: Select relevant databases (e.g., PubMed, Embase, Scopus).

  • Develop Search String: Combine keywords for the intervention (e.g., "valproic acid", "valproate") and the condition (e.g., "seizure", "epilepsy", "convulsion") using Boolean operators.

  • Apply Filters: Limit the search to animal studies. Do not limit by date initially to ensure comprehensiveness.

  • Execute Search: Run the search string in each database.

  • Export and Deduplicate: Export all results to a reference manager (e.g., EndNote, Zotero) and remove duplicate entries.

Protocol: Data Extraction from a Preclinical Study
  • Develop Extraction Form: Create a spreadsheet with predefined columns (e.g., Author, Year, Animal Model, n_treatment, mean_treatment, SD_treatment, n_control, etc.).

  • Pilot Test: Test the form on 2-3 studies to ensure all necessary fields are included.

  • Independent Extraction: Have two researchers independently populate the form for all included studies.

  • Data Cleaning: Check for inconsistencies. If outcome data is presented in graphs, use software (e.g., WebPlotDigitizer) to extract numerical values.

  • Consensus Meeting: Resolve any discrepancies between the two extractors. Finalize the dataset for analysis.

References

A consolidated list of all sources cited within this guide.

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Propylheptanoic acid | C10H20O2 | CID 15420657. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Propylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and drug development professionals frequently handle a diverse array of chemical compounds, each with a unique safety profile. 3-Propylhexanoic acid, a substituted carboxylic acid, requires careful handling to mitigate risks associated with its potential corrosivity and irritant properties. This guide provides essential, in-depth guidance on the selection and use of personal protective equipment (PPE) to ensure the safety of laboratory personnel.

Understanding the Hazards: A Data-Driven Approach

Key physical properties of this compound also inform our safety protocols. With a boiling point of 253.4°C at 760 mmHg and a low vapor pressure of 0.0057 mmHg at 25°C, the immediate risk of inhalation of vapors at ambient temperature is relatively low[2]. However, the primary hazards are associated with direct contact.

PropertyValueImplication for Handling
Boiling Point 253.4°C at 760 mmHg[2]Low volatility at room temperature reduces inhalation risk under standard conditions.
Vapor Pressure 0.0057 mmHg at 25°C[2]Minimal vapor concentration at ambient temperatures.
Flash Point 129.7°C[2]Not highly flammable, but sources of ignition should be avoided, especially at elevated temperatures[3][4].
Structural Analogs Corrosive, cause severe skin burns and eye damage[1][5].High risk of injury from direct contact.
Core Principles of Protection: A Multi-Layered Strategy

A robust PPE strategy for handling this compound is built on a hierarchy of controls, with PPE serving as the final and critical barrier between the researcher and the chemical. The following sections detail the essential PPE components and the rationale for their use.

Given the high probability of severe eye damage from even minute splashes of corrosive chemicals, appropriate eye and face protection is non-negotiable[1].

  • Chemical Splash Goggles: These should be worn at all times when handling this compound. They provide a complete seal around the eyes, protecting from splashes from all angles.

  • Face Shield: When there is a higher risk of splashes, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in conjunction with chemical splash goggles[4]. This provides an additional layer of protection for the entire face.

The selection of appropriate gloves is critical to prevent skin contact and potential burns. The choice of glove material should be based on chemical compatibility and breakthrough time. While specific breakthrough data for this compound is not available, recommendations for similar carboxylic acids can be extrapolated.

  • Nitrile Gloves: Nitrile gloves offer good resistance to a range of chemicals and are a suitable primary choice for incidental contact.

  • Double Gloving: For tasks with a higher risk of splashes or prolonged handling, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Heavier Duty Gloves: For tasks involving significant quantities or a high likelihood of immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's compatibility charts for the specific chemical class.

Experimental Protocol: Glove Selection and Inspection

  • Pre-Use Inspection: Before every use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Inflation Test: Trap air in the glove by rolling the cuff towards the fingers to check for pinholes.

  • Donning: Ensure hands are clean and dry before donning gloves.

  • Doffing: To prevent self-contamination, carefully peel off the first glove by grasping the cuff and pulling it inside out. Use the gloved hand to remove the second glove in the same manner.

  • Disposal: Dispose of used gloves in the appropriate hazardous waste container.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement for body protection.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is essential.

  • Full-Body Protection: In situations with a high risk of extensive exposure, such as a large-scale reaction or a significant spill, a chemical-resistant suit may be necessary[6].

While the low vapor pressure of this compound limits the inhalation risk at room temperature, certain operations may generate aerosols or vapors, necessitating respiratory protection[1][7].

  • Work in a Fume Hood: All work with this compound should ideally be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.

  • Respirator Use: If work must be performed outside of a fume hood where there is a potential for inhalation exposure (e.g., during a spill cleanup), a NIOSH-approved respirator with an organic vapor cartridge is required. Proper fit testing and training are mandatory for respirator use.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific task and associated risks.

PPE_Selection cluster_0 Task Risk Assessment cluster_1 PPE Selection Start Start Task Handling this compound Start->Task Risk Assess Risk of Exposure (Splash, Inhalation) Task->Risk LowRisk Low Risk (Small quantities, contained use) Risk->LowRisk HighRisk High Risk (Large quantities, potential for splash/aerosol) Risk->HighRisk BasePPE Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves LowRisk->BasePPE Yes EnhancedPPE Enhanced PPE: - Chemical Apron - Face Shield (with goggles) - Double Nitrile Gloves HighRisk->EnhancedPPE Yes Proceed Proceed BasePPE->Proceed RespPro Respiratory Protection: - Fume Hood or - NIOSH-approved Respirator EnhancedPPE->RespPro If inhalation risk present EnhancedPPE->Proceed RespPro->Proceed

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[3][4].

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3][4].

  • Use non-sparking tools and take precautionary measures against static discharge[3][4].

Spill Response:

  • Evacuate the immediate area.

  • Wear the appropriate level of PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material, such as sand or vermiculite.

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Ventilate the area and decontaminate the spill surface.

Disposal:

  • All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

By adhering to these rigorous safety protocols and fostering a culture of safety consciousness, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Global Safety Management, Inc. (2015, March 19). Propionic Acid - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hexanoic acid. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.